molecular formula C20H20O5 B055510 Desmethylxanthohumol CAS No. 115063-39-3

Desmethylxanthohumol

Katalognummer: B055510
CAS-Nummer: 115063-39-3
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: FUSADYLVRMROPL-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylxanthohumol is a pivotal prenylated chalconoid and the direct biosynthetic precursor to the hop-derived phytoestrogen, 8-prenylnaringenin. This compound has garnered significant interest in pharmacological research due to its potent and multi-targeted biological activities. Its primary research value lies in its robust anti-proliferative and pro-apoptotic effects against a wide range of cancer cell lines, including those of the breast, colon, and prostate. The mechanism of action is multifaceted, involving the induction of oxidative stress, modulation of the Nrf2/ARE signaling pathway, and inhibition of key pro-survival and inflammatory mediators such as NF-κB. Furthermore, this compound exhibits strong anti-inflammatory and antioxidant properties, making it a valuable tool for studying cellular stress responses, chemoprevention strategies, and the molecular pathways underlying carcinogenesis and chronic inflammation. As a key intermediate in the biosynthesis of other bioactive hop compounds, it is also essential for metabolic and biosynthetic studies. This high-purity compound is intended for use as a reference standard in cell-based assays, in vitro enzymatic studies, and as a starting material for the synthesis of related derivatives, providing researchers with a reliable tool to elucidate complex biological mechanisms.

Eigenschaften

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSADYLVRMROPL-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315295
Record name Desmethylxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115063-39-3
Record name Desmethylxanthohumol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115063-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLXANTHOHUMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desmethylxanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Desmethylxanthohumol: A Technical Guide to Natural Sources, Biosynthesis, and Isolation from Hops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX) is a prenylated chalcone of significant scientific interest, primarily found in the hop plant (Humulus lupulus L.). As the direct biosynthetic precursor to xanthohumol and a pro-estrogen that converts to the potent phytoestrogen 8-prenylnaringenin, DMX stands as a key molecule in the study of flavonoid biochemistry and its therapeutic potential. This technical guide provides an in-depth overview of the natural occurrence of DMX, its biosynthesis within the hop plant, and detailed methodologies for its extraction, isolation, and purification. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Natural Sources and Distribution of this compound

This compound is a secondary metabolite almost exclusively associated with the hop plant (Humulus lupulus), a member of the Cannabaceae family.[1] Its presence is not uniformly distributed throughout the plant; the highest concentrations are found within the lupulin glands of the female inflorescences, commonly known as hop cones.[2][3] These glands produce a resin rich in various bioactive compounds, including bitter acids (α-acids and β-acids) and other prenylflavonoids.[4][5]

While the cones are the primary source, DMX has also been detected in other parts of the plant. Quantitative analysis has confirmed the presence of DMX in the leaves and male inflorescences of fully grown hop plants, albeit at lower concentrations than in the cones.[6][7][8] The concentration of DMX, along with other key metabolites like xanthohumol and bitter acids, gradually increases as the female inflorescences develop into mature cones.[6][7] Notably, the relative content of DMX to xanthohumol can vary significantly between different hop varieties, a crucial factor for selecting starting material for isolation.[7] Generally, DMX content is approximately one-fifth of the xanthohumol content in hop extracts.[9]

Table 1: Quantitative Content of this compound (DMX) in Hop Varieties

The following table summarizes the concentration of DMX found in various hop cultivars at different developmental stages, as determined by High-Performance Liquid Chromatography (HPLC).

Hop VarietyPlant PartDevelopmental StageDMX Content (% w/w)Xanthohumol (XN) Content (% w/w)DMX to XN RatioReference
Golding Female ConesFully Grown0.220.380.58[7][10]
Wye Challenger Female ConesFully Grown0.550.710.78[7][10]
Wye Target Female ConesFully Grown0.080.620.13[7][10]
Admiral Female ConesFully Grown0.060.440.14[7][10]
Whitbread Golding Variety Female ConesFully Grown0.040.390.10[7][10]
Taurus Lupulin GlandsRipeNot explicitly quantified, but detected alongside high levels of Xanthohumol (11.7 mg/g FW)1.17 (estimated from FW)-[3]
Various LeavesFully GrownDetected, but lower than conesDetected, but lower than conesVariety Dependent[6][8]
Various Male InflorescencesFloweringLow concentrations detectedLow concentrations detectedVariety Dependent[6][7]

Biosynthesis of this compound

DMX is a product of the flavonoid biosynthetic pathway, which intersects with terpenoid metabolism in the lupulin glands of hops.[11] The synthesis involves a series of enzymatic reactions starting from the amino acid phenylalanine. DMX itself is a key intermediate, serving as the direct precursor to xanthohumol, the most abundant prenylflavonoid in hops.[12]

The established biosynthetic sequence is as follows:

  • Phenylpropanoid Pathway : Phenylalanine is converted to p-coumaroyl-CoA through the action of enzymes including Phenylalanine Ammonialyase (PAL) and Cinnamate-4-Hydroxylase (C4H).[13]

  • Chalcone Synthesis : A type III polyketide synthase, Chalcone Synthase (CHS_H1), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[12][13]

  • Prenylation : The key step in forming DMX is the addition of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the naringenin chalcone backbone. This reaction is catalyzed by a hop-specific aromatic prenyltransferase, HlPT1L.[13]

  • Methylation : DMX is subsequently methylated to form xanthohumol. This final step is catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT1), which specifically methylates the 6'-hydroxyl group of DMX.[2][11]

G pCoumaroylCoA p-Coumaroyl-CoA + 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone Chalcone Synthase (CHS_H1) DMX This compound (DMX) NaringeninChalcone->DMX Aromatic Prenyltransferase (HlPT1L) XN Xanthohumol (XN) DMX->XN O-Methyltransferase (OMT1) DMAPP DMAPP DMAPP->NaringeninChalcone

Biosynthesis of this compound (DMX) in hops.

Isolation and Purification from Hops

The recovery of pure DMX from hop material involves a multi-step process encompassing extraction, fractionation, and final purification. The selection of methods depends on the desired scale, purity, and available equipment.

General Experimental Workflow

A typical workflow for isolating DMX begins with the extraction from dried and milled hop cones, followed by chromatographic steps to separate it from the complex matrix of co-extracted compounds like bitter acids, other flavonoids, and lipids.

G Start Dried & Milled Hop Cones Extraction Solid-Liquid Extraction (e.g., Ethanol, MeOH, SFE) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Hop Extract Evaporation->CrudeExtract Fractionation Chromatographic Fractionation (e.g., VLC, Flash Chromatography) CrudeExtract->Fractionation DMXFraction DMX-Enriched Fraction Fractionation->DMXFraction Purification High-Resolution Purification (e.g., Prep-HPLC, HSCCC) DMXFraction->Purification PureDMX Pure this compound (>95%) Purification->PureDMX Analysis Purity Analysis (HPLC, qNMR, LC-MS) PureDMX->Analysis

General workflow for the isolation of DMX from hops.
Experimental Protocols

Protocol 1: Solid-Liquid Extraction (Maceration)

This protocol is a standard laboratory method for obtaining a crude extract rich in prenylflavonoids.[14]

  • Preparation : Dry hop cones are ground into a fine powder to increase the surface area for extraction.

  • Maceration : The hop powder (e.g., 500 g) is macerated in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (e.g., 2.5 L) at room temperature with agitation for 12-24 hours.[14]

  • Filtration : The mixture is filtered through gravity filtration or vacuum filtration to separate the plant material (marc) from the solvent extract.

  • Re-extraction : The marc is typically re-extracted one or two more times with fresh solvent to ensure exhaustive extraction of target compounds.

  • Concentration : The filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent. While supercritical CO₂ is highly effective for non-polar compounds like bitter acids and essential oils, its polarity must be modified to efficiently extract more polar prenylflavonoids like DMX.[4]

  • Standard SFE (for co-extraction) : Extraction with pure supercritical CO₂ will yield an extract containing primarily hop acids and oils, leaving most prenylflavonoids in the plant material.[4]

  • Modified SFE : To extract DMX, a polar co-solvent (e.g., 5-20% ethanol) is added to the CO₂ stream. This increases the polarity of the supercritical fluid, enabling the solubilization of DMX.

  • Alternative Solvent SFE : Solvents that are liquid under pressure and more polar than CO₂, such as dimethyl ether (DME), can be used. DME has been shown to be significantly more effective at extracting xanthohumol, and by extension DMX, than pure CO₂ or propane.[4]

    • Typical Conditions (DME) : Temperature: 40-60°C; Pressure: 50-100 bar.[4]

Protocol 3: Purification by Vacuum-Liquid Chromatography (VLC)

VLC is a preliminary fractionation step to separate the crude extract into fractions of increasing polarity.

  • Column Packing : A sintered glass funnel is packed with silica gel.

  • Sample Loading : The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., chloroform) and loaded onto the silica gel.

  • Elution : The column is eluted under vacuum with a solvent gradient of increasing polarity, for example, a petroleum ether–ethyl acetate–methanol gradient.[14]

  • Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing DMX. DMX-containing fractions are then pooled for further purification.

Protocol 4: High-Purity Isolation by Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for the final purification of DMX to a high degree of purity.

  • System : A preparative HPLC system equipped with a high-capacity C18 column (e.g., 250 x 22 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD) is used.[15]

  • Mobile Phase : A gradient elution is typically employed using a binary solvent system, such as:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program : A linear gradient from a lower to a higher concentration of Solvent B over 30-60 minutes is developed to resolve DMX from closely eluting impurities.

  • Detection & Collection : DMX is detected by its characteristic UV absorbance (typically monitored around 370 nm). The corresponding peak is collected using an automated fraction collector.

  • Post-Processing : The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified DMX.

Table 2: Summary of Isolation and Purification Techniques for DMX
TechniquePrincipleTypical Solvents/ConditionsPurpose in WorkflowAdvantages / Disadvantages
Maceration Solid-liquid diffusionEthanol, MethanolCrude ExtractionSimple, scalable; High solvent consumption.
Supercritical Fluid Extraction (SFE) Extraction with supercritical fluidCO₂ + polar co-solvent (EtOH); Dimethyl Ether (DME)Crude ExtractionGreen technology, tunable selectivity; High initial equipment cost.
Vacuum-Liquid Chromatography (VLC) Adsorption chromatographySilica gel; Gradient of Petroleum ether-EtOAc-MeOHFractionationRapid, low cost; Lower resolution than HPLC.
Preparative HPLC Reverse-phase partition chromatographyC18 stationary phase; Water/Acetonitrile or Water/Methanol mobile phaseHigh-Purity IsolationHigh resolution and purity; Lower throughput, high solvent cost.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatographyn-hexane/ethyl acetate/methanol/water (e.g., 5:5:4:3 v/v)High-Purity IsolationNo solid support (no irreversible adsorption), high sample loading; Emulsion formation can be an issue.[16]

Biological Activity and Relevant Signaling Pathways

DMX is not only a biosynthetic intermediate but also a biologically active molecule. Its activities are often linked to its role as a pro-estrogen and its chemopreventive properties. Hop prenylflavonoids are known to modulate several critical cellular signaling pathways involved in cell proliferation and inflammation, such as PI3K-Akt and NF-κB.[9]

One well-documented mechanism of its chemoprotective action is the induction of Phase II detoxification enzymes, specifically NAD(P)H:quinone oxidoreductase 1 (QR1 or Quinone Reductase).[14]

  • Mechanism : Quinone Reductase is an enzyme that catalyzes the two-electron reduction of quinones to hydroquinones. This prevents the one-electron reduction that can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

  • Induction : DMX, along with xanthohumol, acts as a potent inducer of QR. By increasing the expression and activity of this enzyme, DMX enhances the cell's ability to detoxify carcinogenic quinones and protects against oxidative stress.[14]

G DMX This compound (DMX) Nrf2 Nrf2 Activation DMX->Nrf2 Induces ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE QR_Gene Quinone Reductase (QR) Gene Transcription ARE->QR_Gene QR_Enzyme QR Enzyme Synthesis QR_Gene->QR_Enzyme Quinones Carcinogenic Quinones QR_Enzyme->Quinones ROS Reactive Oxygen Species (ROS) Quinones->ROS One-electron reduction Hydroquinones Detoxified Hydroquinones Quinones->Hydroquinones Two-electron reduction DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Protection Cellular Protection DNA_Damage->Protection Prevents Hydroquinones->Protection

DMX-mediated induction of Quinone Reductase for cellular protection.

Conclusion

This compound is a pivotal flavonoid unique to the hop plant, serving as both a key biosynthetic precursor and a bioactive compound with significant potential. Understanding its distribution across different hop varieties is essential for selecting optimal starting material. While conventional solvent extraction remains a viable method for its recovery, advanced techniques like supercritical fluid extraction with polar modifiers offer greener alternatives. High-resolution chromatographic methods, particularly preparative HPLC and HSCCC, are indispensable for obtaining DMX at the high purity required for pharmacological studies and drug development. Further research into its specific molecular targets and signaling pathways will continue to unveil its therapeutic promise.

References

The Biosynthesis of Desmethylxanthohumol in Humulus lupulus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a pivotal intermediate in the biosynthesis of xanthohumol, a prenylated chalcone found in the glandular trichomes of the hop plant (Humulus lupulus). Xanthohumol and its derivatives have garnered significant attention from the scientific community for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the biosynthetic pathway of DMX is crucial for the metabolic engineering of hops to enhance the production of these valuable secondary metabolites. This technical guide provides an in-depth overview of the core biosynthetic pathway of DMX, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that takes place in the lupulin glands of hop cones.[1] The pathway begins with precursors from the general phenylpropanoid pathway and the malonate pathway.

The key enzymatic steps are:

  • Chalcone Synthesis: The process is initiated by the enzyme chalcone synthase (CHS_H1) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3] A chalcone isomerase-like protein (CHIL2) has been shown to enhance the activity of CHS_H1.[4]

  • Prenylation: The subsequent and defining step is the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the naringenin chalcone molecule. This reaction is catalyzed by a prenyltransferase , specifically HlPT1L , to yield this compound.[4] The prenyl group is supplied by the methylerythritol 4-phosphate (MEP) pathway, which is active in the lupulin glands.[1]

This compound can then be methylated by the enzyme O-methyltransferase 1 (OMT1) to produce xanthohumol.[1][5]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound and its subsequent conversion to xanthohumol.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxCatalytic Efficiency (Vmax/Km)Source
OMT1This compound18Not ReportedNot Reported[5]
OMT1S-adenosyl-L-methionine (SAM)286Not ReportedNot Reported[5]

Table 2: Concentration of this compound (DMX) and Xanthohumol (XN) in Different Hop Cultivars

Hop CultivarDMX (% w/w)XN (% w/w)Source
Wye ChallengerData not specifiedData not specified[1]
Wye TargetData not specifiedData not specified[1]
GoldingData not specifiedData not specified[1]
AdmiralData not specifiedData not specified[1]
Whitbread Golding VarietyData not specifiedData not specified[1]
TaurusNot Quantified1.17% (in lupulin glands, fresh weight)[5]

Concentrations of DMX and XN can vary significantly based on cultivar, developmental stage, and growing conditions.[1]

Table 3: Relative Gene Expression of Biosynthetic Enzymes in Humulus lupulus Tissues

GeneLupulin GlandsCones (Early Stage)Cones (Mid Stage)Cones (Late Stage)LeavesStemsRoots
OMT1 HighestHighHighHighLowLowLow
CHS_H1 HighHighHighHighLowLowLow
HlPT1L HighHighHighHighLowLowLow

This table represents a qualitative summary of relative expression levels based on multiple studies. Expression of these genes is predominantly localized to the lupulin glands.[4][5]

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes (General Protocol)

This protocol describes a general workflow for the expression and purification of enzymes like CHS_H1, HlPT1L, and OMT1 in a heterologous host such as Escherichia coli.

  • Gene Cloning:

    • Amplify the full-length coding sequence of the target gene (e.g., CHS_H1) from Humulus lupulus cDNA using gene-specific primers with appropriate restriction sites.

    • Ligate the PCR product into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and verify the sequence.

  • Protein Expression:

    • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Analyze the purified protein by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro Enzyme Assays

a) Chalcone Synthase (CHS_H1) Activity Assay

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 10 µM p-coumaroyl-CoA

    • 30 µM malonyl-CoA

    • Purified CHS_H1 enzyme (1-5 µg)

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC-UV at 370 nm to detect and quantify the naringenin chalcone product.

b) Prenyltransferase (HlPT1L) Activity Assay

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 50 µM naringenin chalcone (substrate)

    • 50 µM DMAPP (prenyl donor)

    • Purified (or microsomal fraction containing) HlPT1L enzyme

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by extracting with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Resuspend the residue in methanol.

  • Analyze the product by HPLC-UV or LC-MS to detect and quantify this compound.

c) O-Methyltransferase (OMT1) Activity Assay

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 20 µM this compound

    • 300 µM S-adenosyl-L-methionine (SAM)

    • Purified OMT1 enzyme (1-5 µg)

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC-UV at 370 nm to detect and quantify the xanthohumol product.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction:

    • Harvest fresh Humulus lupulus tissue (e.g., lupulin glands, leaves).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Design and validate qPCR primers for the target genes (CHS_H1, HlPT1L, OMT1) and a suitable reference gene (e.g., GAPDH, actin).

    • Prepare the qPCR reaction mixture containing:

      • SYBR Green Master Mix

      • Forward and reverse primers (final concentration of 200-500 nM each)

      • Diluted cDNA template

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

HPLC Quantification of this compound
  • Sample Preparation:

    • Dry and grind hop cone material to a fine powder.

    • Extract a known weight of the powder with methanol or ethanol, often with sonication.

    • Filter the extract and, if necessary, dilute it to an appropriate concentration.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 370 nm.

    • Quantification: Use a calibration curve generated from a pure standard of this compound.

Visualizations

This compound Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS_H1 MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS_H1 DMX This compound NaringeninChalcone->DMX HlPT1L DMAPP DMAPP DMAPP->DMX HlPT1L Xanthohumol Xanthohumol DMX->Xanthohumol OMT1

Caption: Biosynthetic pathway of this compound in Humulus lupulus.

Enzyme Assay Workflow Start Start PrepareReaction Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Start->PrepareReaction AddEnzyme Add Purified Enzyme PrepareReaction->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate StopReaction Stop Reaction (e.g., add Methanol) Incubate->StopReaction Analyze Analyze Product (HPLC, LC-MS) StopReaction->Analyze End End Analyze->End

Caption: General workflow for in vitro enzyme activity assays.

Gene Expression Analysis Workflow Start Start TissueHarvest Harvest Hop Tissue (e.g., Lupulin Glands) Start->TissueHarvest RNA_Extraction Total RNA Extraction TissueHarvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR DataAnalysis Data Analysis (ΔΔCt) qPCR->DataAnalysis End End DataAnalysis->End

Caption: Workflow for gene expression analysis using RT-qPCR.

References

An In-depth Technical Guide to Desmethylxanthohumol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX), a naturally occurring prenylated chalcone found in hops (Humulus lupulus L.), is a compound of significant interest in the scientific community. As a direct biosynthetic precursor to the potent phytoestrogen 8-prenylnaringenin, DMX itself exhibits a range of biological activities, including antiproliferative, antioxidant, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes detailed summaries of its biological activities with available quantitative data, methodologies for key experimental procedures, and visual representations of its known signaling pathways to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound, systematically named (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one, is a member of the chalcone class of flavonoids. Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a prenyl group attached to one of the rings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Synonyms 2',4,4',6'-Tetrahydroxy-3'-(3-methyl-2-butenyl)chalcone
CAS Number 115063-39-3
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.37 g/mol
Appearance Yellow solid
Melting Point 154-155 °C
Solubility Soluble in DMSO, ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Limited solubility in water.[1]
Stability Isomerizes in aqueous media. Solutions are reported to be unstable and should be prepared fresh.
pKa (Predicted) 7.35 ± 0.50

Biological Activities and Mechanisms of Action

This compound has demonstrated a variety of biological effects, primarily investigated in the context of cancer research. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antiproliferative and Pro-apoptotic Activity

DMX has been shown to inhibit the growth of various cancer cell lines. This activity is often attributed to its ability to induce apoptosis, or programmed cell death.

Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
PC-3Prostate Cancer> 50[2]
DU145Prostate Cancer> 50[2]

Note: One study reported DMX as the "least active compound" among related flavonoids in inhibiting the growth of PC-3 and DU145 prostate cancer cells, with IC₅₀ values greater than 50 µM.[2] Further research across a broader range of cancer cell lines is necessary to fully characterize its antiproliferative potency.

The pro-apoptotic mechanism of chalcones like DMX is often linked to the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Antioxidant Activity

As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals and potentially mitigate oxidative stress. The antioxidant capacity can be evaluated using various in vitro assays.

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Reference(s)
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Ferric Reducing Antioxidant Power (FRAP)Data not available
Modulation of Cellular Signaling Pathways

The biological effects of this compound and its close analog, Xanthohumol, are often mediated through their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Xanthohumol has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[3] This leads to the suppression of NF-κB's translocation to the nucleus and the subsequent downregulation of its target genes, which include anti-apoptotic proteins and inflammatory cytokines. It is plausible that DMX exerts a similar inhibitory effect.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus Gene Target Gene Expression NFkB_nuc->Gene Transcription DMX This compound DMX->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is crucial for regulating cell proliferation, differentiation, and apoptosis. Studies on Xanthohumol have shown that it can suppress the activation of the ERK1/2 pathway, leading to cell cycle arrest and apoptosis.[4]

MAPK_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation DMX This compound DMX->MEK Inhibition

Potential inhibition of the MAPK/ERK signaling pathway by this compound.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Xanthohumol has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[5]

Akt_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival DMX This compound DMX->PI3K Inhibition HPLC_Workflow Start Start: Sample Preparation Extraction Extraction of DMX from matrix (e.g., methanolic extraction of hop pellets) Start->Extraction Filtration Filtration of extract (e.g., 0.45 µm syringe filter) Extraction->Filtration Injection Injection of sample (e.g., 10-20 µL) Filtration->Injection HPLC HPLC System Separation Chromatographic Separation (C18 column) HPLC->Separation Injection->HPLC Detection UV Detection (e.g., at 370 nm) Separation->Detection Quantification Quantification (based on calibration curve) Detection->Quantification End End: Data Analysis Quantification->End

References

Desmethylxanthohumol: A Pivotal Precursor in Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (cones) of the hop plant (Humulus lupulus L.). While present in smaller quantities than its methylated derivative, xanthohumol (XN), DMX serves as a crucial biosynthetic intermediate and a versatile precursor for the synthesis of other potent flavonoids.[1] Its unique chemical structure, featuring hydroxyl groups at the 2', 4', and 6' positions, facilitates its conversion into two major classes of flavonoids: the O-methylated chalcone, xanthohumol, and the highly bioactive prenylated flavanones, 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN).[2][3] This guide provides an in-depth technical overview of DMX's role as a precursor, detailing the biosynthetic and chemical conversion pathways, experimental protocols, and the biological significance of its derivatives.

Conversion Pathways of this compound

DMX is a branch-point metabolite that can be directed toward different flavonoid structures through enzymatic or chemical processes.

Enzymatic Methylation to Xanthohumol

In the hop plant's lupulin glands, DMX is the direct precursor to xanthohumol, the most abundant prenylated flavonoid in hops.[2][4] This conversion is a highly specific O-methylation reaction catalyzed by the enzyme S-adenosyl-L-methionine–dependent O-methyltransferase 1 (OMT1).[5][6] The enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 6'-hydroxyl group of DMX, yielding xanthohumol.[2][7] This final step clarifies the xanthohumol biosynthetic pathway and is a key target for metabolic engineering efforts.[2][6]

G DMX This compound (DMX) OMT1 This compound 6'-O-methyltransferase (OMT1) DMX->OMT1 XN Xanthohumol (XN) SAM S-adenosyl-L-methionine (SAM) SAM->OMT1 SAH S-adenosyl-L-homocysteine (SAH) OMT1->XN OMT1->SAH

Caption: Enzymatic conversion of DMX to Xanthohumol via OMT1.

Isomerization to 6- and 8-Prenylnaringenin

Due to the presence of free hydroxyl groups at the C-2' and C-6' positions, DMX can readily undergo intramolecular cyclization to form a racemic mixture of the flavanones 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN).[1][3] This isomerization is not typically enzymatic in hops but is facilitated by thermal treatment or changes in pH, such as during the wort boiling process in brewing.[3][8] Of the two isomers, 8-PN is of particular interest as it is recognized as one of the most potent phytoestrogens discovered to date.[3][9]

G cluster_0 DMX This compound (DMX) (Chalcone) DMX->p1 Isomerization (Heat, Catalyst) PN6 6-Prenylnaringenin (6-PN) (Flavanone) PN8 8-Prenylnaringenin (8-PN) (Flavanone) p1->PN6 p1->PN8

Caption: Isomerization of DMX to 6-PN and 8-PN.

Quantitative Data on DMX Conversion

Optimizing the conversion of DMX to 8-PN is a key goal for producing high-value food supplements and therapeutic agents. Studies have focused on solid-state isomerization using spent hops (the residual material after supercritical CO₂ extraction) as a source of DMX.

ParameterCondition8-PN Content (mg/100g DW)Relative Increase (%)Reference
Starting Material Untreated Spent Hops17.1-[10]
Temperature 50 °C22.4~31%[10]
Temperature 70 °C29.1~72%[10]
Optimized Conditions 60 °C, 8 days, 0.3% wt. MgO-~72% (final content of 29.1 mg/100g)[10]

Table 1: Isomerization of this compound to 8-Prenylnaringenin in Spent Hops.

Experimental Protocols

Protocol: Solid-State Isomerization of DMX to 8-PN

This protocol is based on the method for enriching 8-PN content in spent hops.[10]

  • Starting Material: Use spent hops of the variety Vital, post-extraction with supercritical carbon dioxide. The material contains endogenous DMX.

  • Catalyst Preparation: Prepare a 0.3% (by weight) mixture of magnesium oxide (MgO) with the spent hops. Ensure homogenous mixing.

  • Incubation: Place the mixture in a temperature-controlled environment. Incubate at 60 °C for a period of 8 days to facilitate the isomerization reaction.

  • Extraction: Following incubation, extract the prenylflavonoids from the solid matrix using an appropriate solvent such as methanol or ethanol.

  • Analysis: Quantify the concentration of 8-prenylnaringenin using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing results against a certified standard.

G start Start: Spent Hops (containing DMX) mix Mix with 0.3% wt. MgO Catalyst start->mix incubate Incubate at 60 °C for 8 Days mix->incubate extract Solvent Extraction (e.g., Methanol) incubate->extract analyze HPLC Analysis extract->analyze end End: 8-PN Enriched Product analyze->end

Caption: Workflow for the solid-state isomerization of DMX to 8-PN.

Protocol: Chemical Synthesis of this compound

This protocol outlines a general approach based on a reported synthesis of DMX.[11][12]

  • Protection of Starting Materials: Commercially available phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) and 4-hydroxybenzaldehyde are used as precursors. The hydroxyl groups are protected, for example, as methoxymethyl (MOM) ethers, to prevent unwanted side reactions.

  • Aldol Condensation: The MOM-protected acetophenone and MOM-protected benzaldehyde undergo a Claisen-Schmidt (aldol) condensation reaction under basic conditions to form the chalcone scaffold.

  • Prenylation: A prenyl group is introduced onto the aromatic ring. This can be achieved through various methods, such as a Mitsunobu reaction to form a prenyl ether followed by a Claisen rearrangement.[13][14]

  • Deprotection: The protecting groups (e.g., MOM ethers) are removed under optimized acidic conditions to yield the final product, this compound. Care must be taken to prevent acid-catalyzed cyclization into the corresponding flavanone.[13]

  • Purification: The final compound is purified using chromatographic techniques, such as column chromatography or high-speed counter-current chromatography (HSCCC).[15][16]

Protocol: Fungal Biotransformation of Prenylated Flavonoids

While specific protocols for DMX are less common, methodologies for the related compound xanthohumol can be adapted. Entomopathogenic filamentous fungi are effective biocatalysts.[17][18]

  • Microorganism and Culture: Cultivate a selected fungal strain (e.g., Isaria fumosorosea KCh J2) in a suitable liquid medium (e.g., Sabouraud dextrose broth) in shake flasks at 25-28 °C for 72 hours to obtain a seed culture.

  • Biotransformation: Inoculate a larger volume of the production medium with the seed culture. After a period of growth (e.g., 72 hours), add a solution of the substrate (DMX or a related chalcone) dissolved in a minimal amount of a solvent like acetone or DMSO.

  • Incubation and Monitoring: Continue incubation for 7-10 days. Monitor the transformation of the substrate and the formation of products by periodically taking samples and analyzing them with Thin Layer Chromatography (TLC) or HPLC.

  • Extraction: After the incubation period, separate the mycelium from the culture medium by filtration. Extract the filtrate with a solvent such as ethyl acetate. Separately, extract the mycelium after homogenization.

  • Isolation and Identification: Combine the extracts, evaporate the solvent, and purify the resulting products using column chromatography or preparative HPLC. Characterize the structure of the resulting flavonoids using NMR and MS analysis.

Signaling Pathways of DMX Derivatives

The biological activity of DMX-derived flavonoids, particularly 8-PN, is a subject of intense research. 8-PN exerts its effects by modulating key cellular signaling pathways.

Estrogen Receptor (ER) Signaling

8-Prenylnaringenin is a potent phytoestrogen that binds with high affinity to both estrogen receptor isoforms, ERα and ERβ, with a preference for ERα.[3][9][19] Its activity is greater than that of other well-known phytoestrogens like genistein and daidzein.[9]

  • Mechanism of Action: Upon entering a target cell, 8-PN binds to ERα in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes such as cell proliferation and differentiation.[3][19] This pathway is central to its effects on menopausal symptoms and hormone-dependent tissues.[3]

G PN8 8-Prenylnaringenin (8-PN) ERa Estrogen Receptor α (ERα) PN8->ERa Binds Complex 8-PN/ERα Complex (Dimerized) ERa->Complex Dimerizes ERE Binds to ERE (Estrogen Response Element) Complex->ERE Translocates to Nucleus Nucleus Nucleus Transcription Modulation of Gene Transcription ERE->Transcription Response Estrogenic Biological Response Transcription->Response

Caption: 8-PN mediated activation of the Estrogen Receptor α pathway.

AMPK Signaling Pathway

Animal studies have shown that treatment with 8-PN can activate the AMP-activated protein kinase (AMPK) signaling pathway.[20] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to the suppression of anabolic processes like lipogenesis (fat synthesis) and the promotion of catabolic processes. This mechanism is implicated in the observed metabolic benefits of 8-PN, such as preventing body weight gain and improving insulin resistance in diabetic mouse models.[20]

Conclusion and Future Perspectives

This compound is a pivotal molecule in flavonoid chemistry and biology. As a direct precursor, it enables the natural biosynthesis of xanthohumol and the chemical or thermal formation of 6- and 8-prenylnaringenin. The ability to efficiently convert DMX, particularly from agro-industrial byproducts like spent hops, into the highly bioactive 8-PN presents significant opportunities for the development of nutraceuticals and pharmaceuticals. Future research should focus on optimizing conversion yields through novel catalytic or biocatalytic methods, further elucidating the complex signaling pathways modulated by DMX derivatives, and conducting clinical trials to validate their therapeutic potential in areas such as metabolic disease and hormone-related conditions.

References

Desmethylxanthohumol: A Technical Guide to Initial In Vitro Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (hops) of the Humulus lupulus L. plant. Structurally related to the more abundant xanthohumol (XN), DMX serves as a biosynthetic precursor to a variety of other prenylflavonoids.[1] Notably, it can readily isomerize into 6-prenylnaringenin (6-PN) and the potent phytoestrogen 8-prenylnaringenin (8-PN).[2] Initial in vitro investigations have revealed that DMX possesses a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, positioning it as a molecule of interest for further pharmacological research.[2]

Anti-Cancer Bioactivity

The anti-cancer properties of this compound have been explored through various in vitro models, primarily focusing on its ability to induce apoptosis and inhibit cell proliferation.

Apoptosis Induction

Early studies identified DMX as a potent inducer of apoptosis. In assays involving lymphoid leukemic cells, DMX demonstrated significant apoptosis-inducing capabilities.[2] Further investigation showed that it triggers cell death through the mitochondrial pathway in Burkitt's lymphoma cells (BJAB) and in primary lymphoblasts from childhood acute lymphoblastic leukemia (ALL).

Antiproliferative Activity

While DMX has shown antiproliferative effects, studies comparing it to its parent compound, xanthohumol (XN), and its derivatives suggest its activity can be cell-line dependent. In a study using human prostate cancer cell lines (PC-3 and DU145), DMX was found to be the least active of the hop flavonoids tested, though it still contributed to the overall anti-proliferative profile of this family of compounds.[3] Specific quantitative data remains limited in the public domain, with most studies focusing on the more potent related compounds.

Table 1: Antiproliferative Activity of Hop-Derived Prenylflavonoids (72h Incubation)

Compound Cell Line IC50 (µM)
Xanthohumol (XN) DU145 (Prostate) 12.3 ± 1.1[3]
Xanthohumol (XN) PC-3 (Prostate) 13.2 ± 1.1[3]
6-Prenylnaringenin (6-PN) PC-3 (Prostate) 18.4 ± 1.2[3]
8-Prenylnaringenin (8-PN) PC-3 (Prostate) 33.5 ± 1.0[3]
8-Prenylnaringenin (8-PN) DU145 (Prostate) 43.1 ± 1.2[3]
Isoxanthohumol (IX) PC-3 (Prostate) 45.2 ± 1.1[3]
Isoxanthohumol (IX) DU145 (Prostate) 47.4 ± 1.1[3]

| This compound (DMX) | PC-3, DU145 | Noted as the least active; specific IC50 not provided.[3] |

Note: Data for related compounds are provided for context due to the limited availability of specific IC50 values for DMX.

Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is often dysregulated in cancer.[4][5][6] Many natural flavonoids exert their anticancer effects by inhibiting this pathway.[6][7] While direct studies on DMX are sparse, its structural analog xanthohumol has been shown to modulate PI3K/Akt signaling, suggesting a probable mechanism of action for DMX and other hop-derived flavonoids.[4][8] Inhibition typically involves reducing the phosphorylation of key kinases like Akt and mTOR, leading to downstream effects that suppress cell growth and induce apoptosis.[7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes DMX This compound (Likely Target) DMX->PI3K Inhibits DMX->Akt Inhibits MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with DMX (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, IL-6, TNF-α) DNA->Genes Transcription DMX This compound DMX->IKK Inhibits p1 p2

References

Molecular Mechanism of Action of Desmethylxanthohumol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a prenylated chalcone found in the hop plant (Humulus lupulus). As a precursor to Xanthohumol (XN) and other bioactive flavonoids, DMX has garnered significant interest for its diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of DMX, with a focus on its impact on key cellular signaling pathways implicated in cancer and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Molecular Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily by modulating critical signaling pathways that regulate cell growth, survival, and inflammation. Its mechanism of action is closely related to that of its methylated derivative, Xanthohumol, and often involves direct interaction with key regulatory proteins.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. DMX, similar to XN, has been shown to be a potent inhibitor of this pathway.[3]

The primary mechanism of NF-κB inhibition by DMX is believed to be through the direct inhibition of IκB kinase (IKK) .[4] Specifically, the electrophilic α,β-unsaturated ketone in the chalcone backbone of DMX can covalently bind to cysteine residues in the activation loop of IKKβ, thereby preventing its phosphorylation and activation. This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[3][4]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα DMX This compound (DMX) DMX->IKK Inhibits (Directly binds IKKβ) p_IkBa p-IκBα NFkB_active p65/p50 (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Transcription of Pro-inflammatory & Anti-apoptotic Genes Nucleus->Transcription Initiates PI3K_Akt_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates DMX This compound (DMX) Akt Akt DMX->Akt Inhibits Phosphorylation PIP3 PIP3 PIP3->Akt Recruits & Activates p_Akt p-Akt (Ser473) mTOR mTOR p_Akt->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes ERK_Modulation GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates DMX This compound (DMX) DMX->MEK Modulates p_ERK p-ERK1/2 Proliferation Cell Proliferation p_ERK->Proliferation Promotes Apoptosis Apoptosis p_ERK->Apoptosis Can Induce (Context-dependent) Apoptosis_Induction DMX This compound (DMX) Bcl2 Bcl-2 (Anti-apoptotic) DMX->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DMX->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c release CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of DMX A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G Western_Blot_Workflow A 1. Treat cells with DMX and prepare cell lysates B 2. Determine protein concentration (BCA assay) A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G H 8. Analyze band intensity G->H

References

Unveiling the Dawn of a Potential Therapeutic: Early Pharmacological Research on Desmethylxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX), a prenylated chalcone found in the hops plant (Humulus lupulus), is emerging as a compound of significant interest in the field of pharmacology. As a precursor to the potent phytoestrogen 8-prenylnaringenin (8-PN) and a metabolite of the more abundant xanthohumol (XN), early research into DMX has revealed a compelling profile of bioactivities, including antiproliferative, apoptosis-inducing, and anti-inflammatory effects. This technical guide provides an in-depth overview of the foundational preclinical research on DMX, with a focus on its pharmacological potential, underlying mechanisms of action, and the experimental methodologies used in its initial characterization. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic promise.

Pharmacological Activities and Quantitative Data

Early investigations have primarily focused on the anticancer and anti-inflammatory properties of this compound. The compound has demonstrated a capacity to inhibit the growth of various cancer cell lines and induce programmed cell death.

Antiproliferative Activity

This compound has been evaluated for its ability to inhibit the proliferation of human cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, have been determined in several studies. While DMX has shown activity, it has been noted in some contexts to be less potent than its precursor, xanthohumol.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer>50[1]
DU145Prostate Cancer>50[1]
BJABBurkitt's LymphomaData not quantified, but antiproliferative effects noted[2]
Primary lymphoblastsAcute Lymphoblastic LeukemiaData not quantified, but antiproliferative effects noted[2]

Note: The available direct quantitative data for DMX's antiproliferative effects are limited in early research. For context, its precursor, xanthohumol, demonstrates IC50 values in the range of 10-50 µM against a variety of cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[3]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its related compounds are underpinned by their interaction with critical cellular signaling pathways that regulate cell survival, proliferation, and inflammation.

Induction of Apoptosis via the Mitochondrial Pathway

A significant finding in the early research of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for the elimination of malignant cells. Studies have indicated that DMX triggers apoptosis through the intrinsic, or mitochondrial, pathway.[2] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executive enzymes of apoptosis, ultimately leading to cell death.

DMX This compound Mitochondria Mitochondria DMX->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DMX-induced apoptosis via the mitochondrial pathway.
Modulation of Pro-inflammatory Signaling Pathways

While direct and detailed mechanistic studies on this compound's anti-inflammatory effects are still emerging, research on its precursor, xanthohumol, provides a strong indication of the likely pathways involved. Xanthohumol is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4] It is hypothesized that DMX shares this mechanism. Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer.[5] Xanthohumol has been shown to inhibit this pathway, leading to decreased cell survival and enhanced apoptosis. It is plausible that DMX also exerts its effects through modulation of this pathway.

cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus_NFkB Nuclear Translocation & Gene Transcription NFkB->Nucleus_NFkB Inflammation Inflammation Nucleus_NFkB->Inflammation XN_DMX_NFkB Xanthohumol (DMX hypothesized) XN_DMX_NFkB->IKK Inhibits GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival XN_DMX_PI3K Xanthohumol (DMX hypothesized) XN_DMX_PI3K->PI3K Inhibits

Hypothesized inhibitory effects of DMX on key signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of this compound and its related compounds.

Synthesis of this compound

A common method for the synthesis of this compound is through an aldol condensation reaction.[2]

  • Protection of Starting Materials: Commercially available phloracetophenone and 4-hydroxybenzaldehyde are protected using a suitable protecting group, such as methoxymethyl (MOM) ether, to prevent unwanted side reactions.

  • Aldol Condensation: The MOM-protected acetophenone and MOM-protected benzaldehyde are subjected to an aldol condensation reaction in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.

  • Deprotection: The resulting MOM-protected this compound is then deprotected, typically using an acidic workup, to yield the final this compound product.

  • Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Start Phloracetophenone & 4-Hydroxybenzaldehyde Protection Protection with MOM-Cl Start->Protection Condensation Aldol Condensation (Base, e.g., KOH) Protection->Condensation Deprotection Deprotection (Acidic workup) Condensation->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification DMX This compound Purification->DMX

Workflow for the synthesis of this compound.
Cell Viability and Antiproliferative Assays

To determine the effect of this compound on cell viability and proliferation, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Assay:

    • After the incubation period, MTT reagent is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are then stained with the SRB dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the bound dye is solubilized with a Tris-based solution.

  • Data Acquisition: The absorbance of the colored solution in each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V Staining

Annexin V staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

    • Necrotic cells will be positive for PI and negative for Annexin V.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Conclusion and Future Directions

The early research on this compound has laid a promising foundation for its potential as a therapeutic agent, particularly in the realm of oncology and inflammatory diseases. Its ability to induce apoptosis in cancer cells and the hypothesized modulation of key signaling pathways like NF-κB and PI3K/Akt warrant further and more direct investigation. Future research should focus on elucidating the precise molecular targets of DMX, expanding the evaluation of its efficacy in a broader range of disease models, and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for potential clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide aim to support and accelerate these future research endeavors.

References

Accumulation of Desmethylxanthohumol During Hop Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX), a key prenylflavonoid found in the hop plant (Humulus lupulus L.), is a compound of significant interest to the pharmaceutical and brewing industries. As a direct precursor to the potent phytoestrogen 8-prenylnaringenin, understanding the dynamics of DMX accumulation during hop plant development is crucial for optimizing its production for various applications. This technical guide provides an in-depth overview of the biosynthesis of DMX, its accumulation patterns in different hop varieties and developmental stages, and detailed methodologies for its quantification.

Introduction

Hops, the female inflorescences of the hop plant, are renowned for their contribution of bitterness and aroma to beer. Beyond their role in brewing, hops are a rich source of bioactive compounds, including a class of prenylated flavonoids with diverse pharmacological properties. Among these, this compound (DMX) stands out due to its biological activities and its role as a biosynthetic precursor to other significant flavonoids.

The concentration of DMX in hop cones is influenced by genetic factors, environmental conditions, and, most critically, the developmental stage of the plant. This guide synthesizes current scientific knowledge on the accumulation of DMX, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of DMX is a specialized branch of the flavonoid pathway, occurring primarily in the lupulin glands of hop cones.[1] The pathway involves a series of enzymatic reactions that convert precursors from the general phenylpropanoid metabolism into this specific prenylated chalcone.

The key steps in the biosynthesis of DMX are:

  • Chalcone Synthase (CHS) Activity: The process begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). This reaction forms naringenin chalcone.[2]

  • Prenylation: The naringenin chalcone molecule is then prenylated by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the A-ring of the chalcone. This step is a critical branch point leading to the formation of prenylflavonoids and results in the synthesis of this compound.

  • Subsequent Methylation: DMX can be further methylated by the enzyme O-methyltransferase (OMT) to produce xanthohumol, another major prenylflavonoid in hops.[3]

dot

DMX_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS DMX This compound (DMX) NaringeninChalcone->DMX Prenyltransferase DMAPP DMAPP DMAPP->DMX Xanthohumol Xanthohumol DMX->Xanthohumol OMT SAM S-Adenosyl methionine SAM->Xanthohumol

Figure 1: Biosynthetic pathway of this compound (DMX) in hops.

Accumulation of this compound during Hop Development

The concentration of DMX in hop plants is not static; it varies significantly throughout the plant's life cycle, with the highest accumulation occurring in the female cones during their development.

Distribution in Plant Tissues

While DMX is most concentrated in the lupulin glands of mature hop cones, it can also be detected in other parts of the plant, including leaves and male inflorescences, albeit at much lower concentrations.[4][5] Research indicates that the key compounds for flavor and health benefits are distributed throughout various parts of the hop plant.[4]

Accumulation during Cone Maturation

Numerous studies have demonstrated a gradual increase in the levels of DMX as female inflorescences develop into mature cones.[4][5] The accumulation pattern can vary between different hop varieties, with each exhibiting individual rates of DMX synthesis.[4]

Quantitative Data on this compound Accumulation

The following tables summarize quantitative data on DMX concentrations in various hop cultivars at different stages of development, as reported in scientific literature.

Table 1: Accumulation of this compound (% w/w) in Different Hop Varieties During Cone Development. [6]

Hop VarietyEarly FloweringSmall ConesMedium ConesMature Cones
Wye Challenger0.030.080.120.15
Wye Target0.020.050.090.11
Golding0.010.030.050.07
Admiral0.040.100.150.18
Whitbread Golding Variety0.020.040.060.08

Table 2: Average Concentration of this compound and Other Prenylflavonoids in Selected Hop Varieties (% dry weight). [7]

Hop VarietyThis compound (DMX)Xanthohumol (XN)6-Geranylnaringenin
German Perle0.080.450.01
Saaz0.050.300.005
German Hersbrucker0.060.350.007

Experimental Protocols for Quantification of this compound

Accurate quantification of DMX is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical method employed for this purpose.[4][6]

Sample Preparation
  • Harvesting and Drying: Hop cones are harvested at the desired developmental stage. For accurate quantification of DMX, it is crucial to handle the samples consistently. The cones are typically dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of prenylflavonoids.

  • Grinding: The dried hop cones are ground into a fine powder to ensure efficient extraction.

  • Extraction: A known weight of the hop powder is extracted with a suitable solvent. Methanol or ethanol are commonly used. The extraction is often performed using sonication or shaking for a defined period to ensure complete extraction of the target compounds.

  • Filtration: The resulting extract is filtered through a 0.45 µm filter to remove particulate matter before HPLC analysis.

HPLC Analysis

A detailed protocol for the quantification of DMX using HPLC is provided below, based on methodologies described in the literature.[6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of prenylflavonoids.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: DMX is typically detected at a wavelength of 370 nm.

  • Quantification: Quantification is performed by creating a calibration curve using a certified DMX standard. The concentration of DMX in the samples is determined by comparing the peak area of the analyte with the calibration curve.

dot

HPLC_Workflow Start Sample Collection (Hop Cones) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

References

The Unseen Influence: A Technical Guide to Desmethylxanthohumol in Beer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX), a prenylated chalcone originating from the hop plant (Humulus lupulus), represents a pivotal, albeit often overlooked, component in the complex chemical tapestry of beer. While its direct contribution to the sensory profile of the final product is subtle, its significance lies in its role as a key biosynthetic precursor and its potential pharmacological activities. This technical guide provides an in-depth exploration of the role of this compound in the chemical composition of beer, detailing its biogenesis, transformation during the brewing process, and its implications for both brewing science and drug development. This document summarizes quantitative data, outlines detailed experimental protocols for its analysis, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of this compound in Hops

This compound is a naturally occurring flavonoid found in the lupulin glands of hop cones.[1] It serves as the direct precursor to Xanthohumol (XN), the most abundant prenylated flavonoid in hops.[2][3] The biosynthesis of XN involves the methylation of DMX by the enzyme O-methyltransferase (OMT1).[2][3] While present in smaller quantities than XN in raw hops, DMX is a critical starting point for a cascade of chemical transformations that occur during the brewing process.[4]

The Transformation of this compound in the Brewing Process

The journey of this compound from the hop cone to the finished beer is marked by significant chemical changes, primarily driven by the heat of the wort boiling stage.

Isomerization to Prenylnaringenins

During wort boiling, DMX readily undergoes thermal isomerization to form a racemic mixture of 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN).[4][5] This conversion is of particular interest to the scientific community as 8-PN is recognized as one of the most potent phytoestrogens known.[4] The efficiency of this isomerization significantly impacts the final concentration of these bioactive compounds in beer.

G cluster_hops In Hops cluster_brewing During Wort Boiling cluster_beer In Beer DMX This compound (DMX) XN Xanthohumol (XN) DMX->XN Methylation (OMT1) DMX_brew This compound (DMX) PN8 8-Prenylnaringenin (8-PN) PN8_beer 8-Prenylnaringenin (8-PN) PN6 6-Prenylnaringenin (6-PN) PN6_beer 6-Prenylnaringenin (6-PN) DMX_brew->PN8 Isomerization DMX_brew->PN6 Isomerization XN_brew Xanthohumol (XN) IXN Isoxanthohumol (IXN) XN_brew->IXN Isomerization IXN_beer Isoxanthohumol (IXN)

Figure 1: Conversion of Hop Prenylflavonoids During Brewing.

Quantitative Analysis of this compound in Beer

The concentration of this compound and its derivatives in beer is highly variable and depends on factors such as hop variety, hopping rate and timing, and brewing conditions.[6] Advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are required for accurate quantification.[7]

Concentration of this compound and Related Compounds in Beer

The following table summarizes the concentration ranges of DMX and its key derivatives found in various types of beer, as reported in the scientific literature.

CompoundBeer StyleConcentration Range (mg/L)Reference(s)
This compound (DMX)Various43 - 4000 µg/L[8]
Xanthohumol (XN)Lager0.009 - 0.034[6]
Stout and Porter0.34 - 0.69[6]
Dry-Hopped Dark Beers1.77 - 3.83[6]
Various Commercial Beers0.028 - 0.062[9][10]
Isoxanthohumol (IXN)Lager0.4 - 0.68[6]
Various Hopped Beers0.04 - 3.44[7]
Dry-Hopped Dark Beers0.85 - 1.19[6]
8-Prenylnaringenin (8-PN)Various1 - 240 µg/L[8]
6-Prenylnaringenin (6-PN)VariousNot consistently reported

Experimental Protocols for Analysis

Accurate quantification of this compound and its related compounds in a complex matrix like beer necessitates meticulous sample preparation and sophisticated analytical instrumentation.

Sample Preparation for HPLC-MS/MS Analysis
  • Degassing: Beer samples are first degassed to remove carbonation, which can interfere with subsequent steps. This is typically achieved through sonication or vigorous shaking.[2][11]

  • Extraction: A liquid-liquid extraction is commonly employed. An aliquot of the degassed beer is mixed with an organic solvent such as ethyl acetate.[11] For solid samples like hops, a solid-liquid extraction with methanol is typical.[12]

  • Internal Standard Spiking: To ensure accuracy and account for matrix effects, a deuterated internal standard (e.g., D3-Xanthohumol) is added to the sample before extraction.[11]

  • Concentration and Reconstitution: The organic phase containing the analytes is separated, evaporated to dryness under a stream of nitrogen, and then reconstituted in a suitable solvent, such as a mixture of acetonitrile and water, for injection into the HPLC system.[13]

HPLC-MS/MS Analysis
  • Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of prenylflavonoids.[9][13] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is employed to achieve optimal separation.[9][13]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the preferred method for detection and quantification.[2][7] This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the target analytes in the complex beer matrix. Specific precursor-to-product ion transitions are monitored for each compound.

G start Beer Sample degas Degassing (Sonication) start->degas spike Spike with Internal Standard degas->spike extract Liquid-Liquid Extraction (Ethyl Acetate) concentrate Evaporation and Reconstitution extract->concentrate spike->extract hplc HPLC Separation (C18 Column, Gradient Elution) concentrate->hplc ms MS/MS Detection (Triple Quadrupole, MRM) hplc->ms data Data Analysis and Quantification ms->data

Figure 2: Experimental Workflow for DMX Analysis in Beer.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on its close structural analog, Xanthohumol, provide valuable insights into its potential mechanisms of action, particularly in the context of cancer chemoprevention and cellular signaling.

Interaction with the PTEN/Akt/mTOR Signaling Pathway

The PTEN/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Studies have shown that Xanthohumol can exert its anti-cancer effects by modulating this pathway.[14][15] XN has been observed to upregulate the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of Akt and its downstream target, mTOR.[14][15] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis in cancer cells. Given the structural similarity, it is plausible that DMX may exhibit similar activity, a hypothesis that warrants further investigation.

G DMX This compound (DMX) PTEN PTEN DMX->PTEN Upregulates PIP3 PIP3 PTEN->PIP3 Inhibits Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 3: Postulated Modulation of the PTEN/Akt/mTOR Pathway by DMX.

Sensory Implications of this compound

The direct contribution of this compound to the flavor and aroma of beer is considered to be minimal, especially given its relatively low concentrations in the final product. However, the broader class of polyphenols, to which DMX belongs, can influence the perception of bitterness and astringency.[16]

Protocols for Sensory Evaluation

A trained sensory panel is essential for discerning the subtle sensory effects of flavonoids in beer.

  • Descriptive Analysis: This method uses a panel of trained tasters to identify and quantify the specific sensory attributes of a beer, such as different types of bitterness (e.g., "harsh," "lingering") and astringency.[17]

  • Triangle Test: This discrimination test is used to determine if a sensory difference exists between two beer samples.[18] For example, a control beer could be compared to a beer with an elevated concentration of a specific flavonoid to assess its sensory impact.

  • Panelist Training and Environment: Panelists should be trained to recognize a wide range of beer flavors and off-flavors.[19] Sensory evaluations should be conducted in a controlled environment, free from distracting odors and noise, to ensure the reliability of the results.[20]

Conclusion and Future Directions

This compound, though a minor component of beer by concentration, plays a multifaceted role in its chemical composition and potential bioactivity. As a precursor to the potent phytoestrogen 8-prenylnaringenin and a potential modulator of critical cellular signaling pathways, DMX is a compound of significant interest for both brewing science and pharmaceutical research. Future research should focus on elucidating the specific biological activities of DMX, particularly its interaction with the PTEN/Akt/mTOR pathway, and on optimizing brewing processes to control the concentration of DMX and its valuable derivatives in the final beer product. A deeper understanding of this "unseen influence" will undoubtedly open new avenues for the development of functional beverages and novel therapeutic agents.

References

Exploratory Trials on Desmethylxanthohumol for DNA Damage Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the exploratory trials of Desmethylxanthohumol (DMX) for DNA damage prevention. Due to a notable scarcity of publicly available research specifically focused on DMX in this context, this document draws heavily upon the extensive research conducted on its parent compound, Xanthohumol (XN). The methodologies and potential mechanisms of action described herein are largely extrapolated from studies on XN and are intended to serve as a foundational guide for future research on DMX.

Introduction

This compound (DMX) is a prenylated chalcone and a natural derivative of Xanthohumol (XN), a flavonoid found in hops (Humulus lupulus)[1]. While XN has been the subject of numerous studies for its chemopreventive and antioxidant properties, including its ability to protect against DNA damage, DMX remains a less-explored compound. This guide provides a comprehensive overview of the core concepts, experimental protocols, and potential signaling pathways relevant to investigating the DNA damage prevention capabilities of DMX, based on the current understanding of related compounds.

Quantitative Data on DNA Damage Prevention by Related Compounds

Direct quantitative data from exploratory trials on this compound's efficacy in preventing DNA damage is limited in publicly accessible scientific literature. However, studies on Xanthohumol provide valuable insights into the potential protective effects. The following table summarizes key quantitative findings from studies on Xanthohumol, which can serve as a benchmark for future DMX trials.

CompoundAssayCell Line/SystemDNA Damaging AgentKey FindingsReference
XanthohumolComet AssayHepa1c1c7 (murine hepatoma)Menadione (10 µM)IC50 of 0.7 ± 0.5 µM for inhibition of DNA single-strand breaks.[2][3][2][3]
XanthohumolQuinone Reductase (QR) InductionHepa1c1c7-CD value (concentration to double specific activity) of 1.7 ± 0.7 µM.[3][3]
This compoundQuinone Reductase (QR) InductionHepa1c1c7-CD value of 2.7 ± 0.1 µM.[3][3]
XanthohumolComet AssayHepG2 (human hepatoma)tert-butyl hydroperoxide (t-BOOH)Pre-treatment significantly reduced DNA strand breaks.[4][5][4][5]
XanthohumolHuman Intervention Trial (Comet Assay)Human LymphocytesBenzo(a)pyrene (B(a)P), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)Consumption of 12 mg XN/day significantly reduced B(a)P and IQ-induced DNA damage.[6][6]
XanthohumolHuman Intervention Trial (Urine Analysis)Human Urine-Reduced excretion of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 8-oxo-guanosine (8-oxoGuo).[7][8][7][8]

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Break Analysis

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The following is a generalized protocol that can be adapted for studying the protective effects of DMX.

Objective: To quantify the ability of DMX to prevent DNA damage induced by a genotoxic agent.

Materials:

  • Cell Culture: Appropriate cell line (e.g., HepG2, lymphocytes).

  • DMX Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Genotoxic Agent: e.g., Hydrogen peroxide (H₂O₂), Menadione, Benzo(a)pyrene.

  • Comet Assay Kit: Including low melting point agarose (LMPA), lysis solution, alkaline unwinding solution, electrophoresis buffer, and DNA staining solution (e.g., SYBR Green).

  • Microscope Slides: Specially coated for comet assay.

  • Electrophoresis Tank.

  • Fluorescence Microscope with appropriate filters.

  • Image Analysis Software.

Protocol:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to attach overnight.

    • Pre-incubate cells with various concentrations of DMX for a predetermined time (e.g., 24-48 hours).

    • Induce DNA damage by treating the cells with a genotoxic agent for a specific duration. Include positive (genotoxic agent alone) and negative (vehicle control) controls.

  • Cell Harvesting and Embedding:

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

    • Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v).

    • Pipette the mixture onto a prepared microscope slide and allow it to solidify on a cold surface.

  • Lysis:

    • Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify DNA damage. Common parameters include % DNA in the tail, tail length, and Olive tail moment.

Western Blot Analysis for DNA Damage Response and Repair Proteins

Western blotting can be used to investigate the effect of DMX on the expression and phosphorylation of key proteins involved in the DNA damage response (DDR) and repair pathways.

Objective: To determine if DMX modulates the expression of proteins such as γH2AX (a marker for DNA double-strand breaks), and other DNA repair enzymes.

Materials:

  • Cell Culture and Treatment: As described for the comet assay.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: To determine protein concentration.

  • SDS-PAGE Gels and Electrophoresis Apparatus.

  • Transfer System: For transferring proteins to a nitrocellulose or PVDF membrane.

  • Blocking Buffer: e.g., 5% non-fat milk or BSA in TBST.

  • Primary Antibodies: Against target proteins (e.g., anti-γH2AX, anti-p53, anti-PARP, anti-Nrf2, anti-HO-1) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated antibodies specific to the primary antibody host.

  • Chemiluminescent Substrate.

  • Imaging System.

Protocol:

  • Cell Lysis:

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Proposed Nrf2 Signaling Pathway for DNA Damage Prevention by DMX

Based on studies with Xanthohumol, a likely mechanism for the DNA-protective effects of DMX involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMX This compound Keap1_Nrf2 Keap1-Nrf2 Complex DMX->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitination ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription Enzymes Antioxidant & Detoxifying Enzymes Antioxidant_Genes->Enzymes Translation Enzymes->ROS Neutralizes

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Comet Assay

The following diagram illustrates the key steps in performing a comet assay to assess the DNA-protective effects of DMX.

Comet_Assay_Workflow start Start: Cell Culture treatment Treatment with DMX and/or Genotoxic Agent start->treatment harvest Cell Harvesting treatment->harvest embedding Embedding in Low Melting Point Agarose harvest->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Fluorescence Microscopy and Image Analysis staining->analysis end End: Quantification of DNA Damage analysis->end

Caption: Experimental workflow for the Comet Assay.

Logical Relationship in DMX-Mediated DNA Damage Prevention

This diagram illustrates the logical flow of how DMX is hypothesized to prevent DNA damage based on its antioxidant and enzyme-inducing properties.

Logical_Relationship DMX This compound (DMX) Nrf2 Nrf2 Pathway Activation DMX->Nrf2 Cellular_Protection Cellular Protection ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Induces Antioxidant_Enzymes Increased Antioxidant & Detoxifying Enzymes Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Logical flow of DMX's potential role in preventing DNA damage.

Conclusion and Future Directions

While direct evidence for the DNA damage-preventing effects of this compound is currently lacking, the extensive research on its parent compound, Xanthohumol, provides a strong rationale for investigating DMX in this capacity. Future exploratory trials should focus on generating robust quantitative data using established techniques like the comet assay and Western blotting. Elucidating the specific interactions of DMX with the Nrf2 signaling pathway and other DNA repair mechanisms will be crucial in understanding its potential as a chemopreventive agent. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute these much-needed investigations.

References

Methodological & Application

Application Note: Quantitative Analysis of Desmethylxanthohumol using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX), a prenylated chalcone found in hops (Humulus lupulus), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. As research into the pharmacokinetic and pharmacodynamic properties of DMX progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is highly selective and sensitive, making it suitable for a range of applications from preclinical pharmacokinetic studies to clinical trial sample analysis.

Principle

This method utilizes the separation power of HPLC to isolate this compound from complex biological matrices, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique significantly reduces background noise and enhances the signal-to-noise ratio, allowing for accurate quantification at low concentrations.

Experimental Protocols

Sample Preparation (Plasma)

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Human or animal plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., Xanthohumol or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge capable of 13,000 rpm and 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of a cold (4°C) 1:1 (v/v) mixture of Methanol and Acetonitrile.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Incubate the samples at -20°C for 1 hour to facilitate complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 Methanol:Water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-8 min: linear gradient to 95% B; 8-10 min: 95% B; 10.1-12 min: return to 50% B and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound and a Representative Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound341.1179.10.125
This compound (Qualifier)341.1137.10.135
Internal Standard (Xanthohumol)355.1177.10.128

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the HPLC-MS/MS method for this compound, based on representative data.

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 3: Precision and Accuracy

Concentration (ng/mL)Precision (Intra-day %RSD, n=6)Precision (Inter-day %RSD, n=18)Accuracy (% Recovery)
5 (Low QC)≤ 5.0%≤ 6.5%95.2% - 104.8%
50 (Mid QC)≤ 4.2%≤ 5.8%96.1% - 103.5%
400 (High QC)≤ 3.5%≤ 4.9%97.3% - 102.9%

Visualizations

Experimental Workflow

experimental_workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is precipitate Protein Precipitation (400 µL cold MeOH:ACN) add_is->precipitate incubate Incubate (-20°C, 1 hr) precipitate->incubate centrifuge1 Centrifuge (13,000 rpm, 15 min, 4°C) incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm, 10 min, 4°C) reconstitute->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial analysis HPLC-MS/MS Analysis hplc_vial->analysis

Caption: Workflow for the preparation of plasma samples for HPLC-MS/MS analysis.

Proposed Fragmentation of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z 341.1 product1 [M+H - C₄H₈O]⁺ m/z 179.1 precursor->product1 Collision-Induced Dissociation (CID) product2 [M+H - C₅H₈O₂]⁺ m/z 137.1 precursor->product2

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

Signaling Pathway Context: Apoptosis Induction

This compound has been reported to induce apoptosis through the intrinsic (mitochondrial) pathway.

signaling_pathway dmx This compound bax_bak Bax/Bak Activation dmx->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation (Apoptosome Formation) cyto_c->casp9 apaf1 Apaf-1 apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by this compound.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in plasma. The detailed protocols for sample preparation and instrument parameters, along with the representative method validation data, offer a solid foundation for researchers and drug development professionals to implement this assay in their laboratories. This method is well-suited for supporting pharmacokinetic studies and other research endeavors aimed at elucidating the therapeutic potential of this compound.

Application Note: Quantitative Analysis of Desmethylxanthohumol in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found predominantly in the female inflorescences (cones) of the hop plant (Humulus lupulus L.). It is a direct biosynthetic precursor to Xanthohumol and, more significantly, can isomerize into a mixture of 6-prenylnaringenin and 8-prenylnaringenin, the latter being one of the most potent phytoestrogens known.[1] Given its role as a key intermediate and its own potential biological activities, the accurate and sensitive quantification of DMX in hop extracts and related products is crucial for quality control, standardization of botanical supplements, and pharmacokinetic studies.[1] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from plant material using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle This method employs a solvent extraction to isolate DMX and other prenylflavonoids from the complex plant matrix. The resulting extract is then analyzed by reverse-phase HPLC, which separates the target analyte from other constituents based on its physicochemical properties. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition unique to this compound, ensuring reliable quantification even at low concentrations.[2]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is designed for the extraction of DMX from dried plant material, such as hop cones or pellets.

Apparatus and Reagents:

  • Grinder (e.g., blade or burr mill)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge capable of >4000 x g

  • 15 mL polypropylene centrifuge tubes

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • HPLC vials with inserts

  • Methanol (HPLC or MS grade)

  • Deionized water (>18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

Procedure:

  • Homogenization: Grind the dried plant material to a fine, homogenous powder. This increases the surface area for efficient extraction.[3][4]

  • Weighing: Accurately weigh approximately 0.5 g of the homogenized plant powder into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube. Cap tightly and vortex vigorously for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes to ensure complete extraction of prenylflavonoids.[2][5] Excellent recoveries, often exceeding 90%, have been reported for prenylflavonoids using this approach.[5]

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial for analysis.[6]

  • Dilution (if necessary): If high concentrations of DMX are expected, the filtered extract may be diluted with the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid) to fall within the linear range of the calibration curve.

Instrumental Analysis: HPLC-MS/MS

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
1.0 60 40
8.0 5 95
10.0 5 95
10.1 60 40

| 12.0 | 60 | 40 |

MS/MS Conditions: The analysis is performed in positive ion electrospray mode (ESI+), monitoring the specific MRM transitions for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Use
This compound343.1161.11003525Quantifier
This compound343.1233.11003520Qualifier

Note: Cone Voltage and Collision Energy values are typical starting points and should be optimized for the specific instrument used.

Data Presentation and Method Validation

A full method validation should be performed according to established guidelines to ensure reliable and accurate results.[7] Key parameters are summarized below with typical acceptance criteria.

Table 1: Summary of Method Validation Parameters

Parameter Typical Result Acceptance Criteria
Linearity (r²) > 0.999 r² ≥ 0.995
Calibration Range 1 - 500 ng/mL Cover expected sample concentrations
Limit of Detection (LOD) ~0.3 ng/mL S/N ratio ≥ 3
Limit of Quantification (LOQ) ~1.0 ng/mL S/N ratio ≥ 10
Accuracy (Recovery %) 92% - 104% 80% - 120%

| Precision (RSD %) | < 5% | ≤ 15% |

Data are illustrative and based on typical performance for flavonoid analysis by LC-MS/MS.[6][7]

Workflow Visualization

The overall experimental process from sample receipt to final data analysis is outlined in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing plant_material Plant Material (e.g., Hops) grinding Grinding & Homogenization plant_material->grinding extraction Solvent Extraction (Methanol + Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Final Extract in HPLC Vial filtration->hplc_vial hplc_ms HPLC-MS/MS Analysis (C18, ESI+, MRM) raw_data Raw Chromatographic Data hplc_ms->raw_data quantification Integration & Quantification (vs. Calibration Curve) raw_data->quantification final_report Final Report (Concentration of DMX) quantification->final_report

Caption: Workflow for DMX analysis in plant extracts.

References

In Vivo Animal Models for Studying Desmethylxanthohumol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a prenylated chalcone found in hops (Humulus lupulus) and is a derivative of the more abundant Xanthohumol (XN). DMX has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and chemopreventive effects.[1][2] However, in vivo research specifically investigating the effects of DMX in animal models is limited. The majority of existing studies focus on its precursor, Xanthohumol, which is metabolized to DMX and other bioactive compounds. Therefore, this document provides a comprehensive overview of in vivo animal models utilized for studying Xanthohumol, which can serve as a foundational reference for designing and conducting preclinical studies on this compound. The protocols and data presented are primarily based on XN studies, with the acknowledgement that further research is imperative to delineate the specific in vivo effects of DMX.

Data Presentation: Quantitative Data from In Vivo Studies of Xanthohumol

The following tables summarize quantitative data from key in vivo studies on Xanthohumol, offering insights into its pharmacokinetics and efficacy in various animal models. This information can be extrapolated to inform initial dose-finding and experimental design for DMX studies.

Table 1: Pharmacokinetic Parameters of Xanthohumol in Sprague-Dawley Rats

ParameterIntravenous (1.86 mg/kg BW)Oral Gavage (1.86 mg/kg BW)Oral Gavage (5.64 mg/kg BW)Oral Gavage (16.9 mg/kg BW)
Cmax (mg/L) 2.9 ± 0.10.019 ± 0.0020.043 ± 0.0020.15 ± 0.01
Tmax (h) -~4~4~4
AUC0-96h (h*mg/L) 2.5 ± 0.30.84 ± 0.171.03 ± 0.122.49 ± 0.10
Bioavailability -~33%~13%~11%

Data adapted from a pharmacokinetic study in male Sprague-Dawley rats.[3][4] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Efficacy of Xanthohumol in a Murine Model of Non-Alcoholic Steatohepatitis

Treatment GroupHepatic Inflammation ScoreProfibrogenic Gene Expression (Relative to Control)
Control High1.0
Xanthohumol ReducedSignificantly Lower

In vivo, the administration of Xanthohumol demonstrated a reduction in hepatic inflammation and the expression of genes associated with fibrosis in a mouse model of non-alcoholic steatohepatitis.[5]

Experimental Protocols

Detailed methodologies for key experiments involving Xanthohumol in animal models are provided below. These protocols can be adapted for investigating the effects of this compound.

Protocol 1: Pharmacokinetic Analysis of Xanthohumol in Rats

Objective: To determine the pharmacokinetic profile of Xanthohumol following intravenous and oral administration in rats.

Animal Model:

  • Species: Sprague-Dawley rats[3]

  • Sex: Male[3]

  • Age: 6 weeks old[3]

  • Special Considerations: Jugular vein cannulation for serial blood sampling.[3]

Methodology:

  • Housing: House rats in individual cages under controlled temperature and humidity with a 12-hour light/dark cycle. Provide ad libitum access to a standard rodent diet and water.[3]

  • Drug Preparation: For intravenous (IV) administration, dissolve Xanthohumol in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). For oral gavage, suspend Xanthohumol in a vehicle such as carboxymethylcellulose.

  • Administration:

    • IV Group: Administer a single bolus injection of Xanthohumol (e.g., 1.86 mg/kg body weight) via the jugular vein cannula.[4]

    • Oral Groups: Administer a single dose of Xanthohumol by oral gavage at varying concentrations (e.g., 1.86, 5.64, and 16.9 mg/kg body weight).[3][4]

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of Xanthohumol and its metabolites in plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability using appropriate software.[3]

Protocol 2: Evaluation of Anti-inflammatory Effects in a Collagen-Induced Arthritis Mouse Model

Objective: To assess the anti-inflammatory and analgesic effects of Xanthohumol in a mouse model of rheumatoid arthritis.

Animal Model:

  • Species: Mice (specific strain, e.g., DBA/1)

  • Induction of Arthritis: Induce arthritis by intradermal injection of type II collagen emulsified in Complete Freund's Adjuvant.[6][7]

Methodology:

  • Arthritis Induction: On day 0, administer the primary immunization of collagen/CFA. On day 21, provide a booster injection of collagen in Incomplete Freund's Adjuvant.

  • Treatment:

    • Begin intraperitoneal (IP) injections of Xanthohumol or vehicle control daily, starting from a specific time point after the primary or booster immunization. A study on arthritis pain in mice used intraperitoneal injections of Xanthohumol for three consecutive days.[6][7]

  • Assessment of Arthritis:

    • Clinical Scoring: Monitor the severity of arthritis by visually scoring paw swelling and inflammation daily.

    • Pain Behavior: Assess pain sensitivity using methods such as the von Frey filament test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

  • Biochemical Analysis:

    • At the end of the study, collect blood and tissue samples (e.g., paws, spinal cord).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma and tissue homogenates using ELISA or multiplex assays.

    • Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) and signaling proteins (e.g., NF-κB, NLRP3 inflammasome components) in tissues using Western blotting or qPCR.[6][7]

  • Histopathology: Process paw tissues for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Protocol 3: Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model

Objective: To investigate the neuroprotective effects of Xanthohumol in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • Species: APP/PS1 transgenic mice, a model that develops amyloid plaques characteristic of Alzheimer's disease.[8]

Methodology:

  • Treatment: Administer Xanthohumol or vehicle control to APP/PS1 mice via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory and the novel object recognition test for recognition memory.

  • Tissue Collection and Processing:

    • At the end of the treatment period, perfuse the mice and collect brain tissue.

    • Process one hemisphere for biochemical analysis and the other for immunohistochemistry.

  • Biochemical and Molecular Analysis:

    • Measure levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in brain homogenates using ELISA.

    • Analyze markers of neuroinflammation (e.g., GFAP for astrogliosis, Iba1 for microgliosis) and oxidative stress.

    • Investigate the effects on neuronal signaling pathways, such as those involving glutamate receptors, and markers of mitochondrial function and mitophagy using techniques like Western blotting and proteomics.[8]

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque deposition.

    • Perform immunohistochemical staining for markers of neuronal survival and apoptosis.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways implicated in the effects of Xanthohumol and a general experimental workflow are provided below using Graphviz.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) disease_induction Induce Disease State (e.g., Arthritis, AD) animal_model->disease_induction treatment_protocol Define Treatment Protocol (Dose, Route, Duration) disease_induction->treatment_protocol administration Administer DMX/XN or Vehicle Control treatment_protocol->administration monitoring Monitor Animal Health and Disease Progression administration->monitoring behavioral Conduct Behavioral Assessments monitoring->behavioral sampling Collect Biological Samples (Blood, Tissues) behavioral->sampling biochemical Biochemical Assays (ELISA, Western Blot) sampling->biochemical histology Histopathological Examination sampling->histology data_analysis Statistical Analysis and Interpretation biochemical->data_analysis histology->data_analysis

Caption: General experimental workflow for in vivo studies.

anti_inflammatory_pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_dmx_xn Intervention cluster_outcome Cellular Response stimuli e.g., LPS, Cytokines nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway nlrp3_pathway NLRP3 Inflammasome stimuli->nlrp3_pathway pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->pro_inflammatory nlrp3_pathway->pro_inflammatory dmx_xn DMX / XN dmx_xn->nfkb_pathway dmx_xn->nlrp3_pathway inflammation Inflammation pro_inflammatory->inflammation

Caption: Putative anti-inflammatory signaling pathways.

Conclusion

While direct in vivo data for this compound is currently sparse, the extensive research on its precursor, Xanthohumol, provides a robust framework for initiating preclinical investigations. The animal models, experimental protocols, and signaling pathway information detailed in these application notes offer a valuable starting point for researchers aiming to elucidate the in vivo effects of DMX in various disease contexts. Future studies should focus on directly evaluating the pharmacokinetics, safety, and efficacy of DMX to fully understand its therapeutic potential.

References

Application Notes and Protocols: Desmethylxanthohumol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a prenylated chalcone derived from the hop plant (Humulus lupulus). It is a derivative of the more abundant and well-studied Xanthohumol (XN). Emerging research indicates that DMX possesses significant antiproliferative and apoptosis-inducing properties in various cancer cell lines, making it a compound of interest for cancer research and drug development. These application notes provide a summary of its effects and detailed protocols for its study in cancer cell lines.

Data Presentation

Table 1: IC50 Values of this compound (DMX) in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DMX in different human cancer cell lines. These values indicate the concentration of DMX required to inhibit the growth of 50% of the cancer cell population after a specified incubation time.

Cancer Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
PC-3Human prostate cancer4849.90
DU145Human prostate cancer4853.80

Note: Data for DMX is limited in the current literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific cell line of interest.

Key Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of DMX on the viability and proliferation of cancer cells.

Materials:

  • This compound (DMX) stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • DMX Treatment: Prepare serial dilutions of DMX in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the DMX-containing medium. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DMX concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by DMX.

Materials:

  • DMX-treated and control cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with DMX at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 5 µL of PI solution.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in signaling pathways affected by DMX.

Materials:

  • DMX-treated and control cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK, NF-κB, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with DMX as required. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of DMX on cell cycle progression.

Materials:

  • DMX-treated and control cancer cells

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with DMX for the desired time. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflow

// Nodes DMX [label="this compound\n(DMX)", fillcolor="#FBBC05", fontcolor="#202124"];

// PI3K/Akt Pathway PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// MAPK/ERK Pathway Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];

// NF-kB Pathway IKK [label="IKK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Downstream Effects Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DMX -> PI3K [label="Inhibition", fontcolor="#5F6368", style=dashed, arrowhead=tee]; DMX -> MEK [label="Inhibition", fontcolor="#5F6368", style=dashed, arrowhead=tee]; DMX -> IKK [label="Inhibition", fontcolor="#5F6368", style=dashed, arrowhead=tee];

PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; mTOR -> Survival;

Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;

IKK -> IkB [label="Phosphorylation &\nDegradation", fontsize=8, fontcolor="#5F6368"]; IkB -> NFkB [style=dashed, arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; NFkB -> Survival;

Akt -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; ERK -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; NFkB -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; } Inferred signaling pathways of DMX in cancer cells.

// Nodes start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat cells with DMX\n(various concentrations and time points)", fillcolor="#FBBC05", fontcolor="#202124"];

// Assays viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western_blot [label="Western Blot Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcomes ic50 [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis_quant [label="Quantify Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_dist [label="Analyze Cell Cycle Distribution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_exp [label="Analyze Protein Expression\n(e.g., p-Akt, p-ERK, Cleaved PARP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> cell_cycle; treatment -> western_blot;

viability -> ic50; apoptosis -> apoptosis_quant; cell_cycle -> cell_cycle_dist; western_blot -> protein_exp; } General experimental workflow for studying DMX.

// Nodes dmx [label="DMX Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition of Pro-survival\nSignaling Pathways\n(e.g., PI3K/Akt, MAPK/ERK, NF-κB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycle_arrest [label="Cell Cycle Arrest\n(e.g., G0/G1 or S phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Induction of Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Decreased Cell Viability\nand Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dmx -> inhibition; inhibition -> cycle_arrest; inhibition -> apoptosis; cycle_arrest -> viability; apoptosis -> viability; } Logical relationship of DMX's effects on cancer cells.

Application Notes and Protocols for the Extraction of Desmethylxanthohumol from Hop Cones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (cones) of the hop plant (Humulus lupulus L.). As a precursor to xanthohumol, the most abundant prenylated flavonoid in hops, DMX itself exhibits a range of interesting biological activities.[1][2][3][4] This document provides detailed application notes and protocols for the extraction of this compound from hop cones, intended for use by researchers, scientists, and professionals in the field of drug development. The following sections will cover various extraction techniques, from conventional solvent-based methods to modern supercritical fluid extraction, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies on the extraction of prenylated flavonoids, including DMX, from hop cones.

Table 1: Solvent-Based Extraction of Prenylated Flavonoids from Hops

Solvent SystemHop MaterialKey FindingsReference
Methanol-Dichloromethane (19.7% v/v)Hop Pellets (Nugget variety)Optimized for recovery of xanthohumol in hard resins (78.48%). DMX co-extracted.[5]
EthanolHop ConesCommonly used for extracting prenylated flavonoids.[6][6]
AcetoneHop ConesEffective for extracting a broad range of polyphenols, including DMX.[7]
80% MethanolSpent HopsUsed in ultrasound-assisted extraction for subsequent purification of xanthohumol.[8]
Deep Eutectic Solvents (DES)Spent HopsA green alternative, with choline chloride and propylene glycol showing good yields for xanthohumol.[6][9]

Table 2: Supercritical Fluid Extraction (SFE) of Prenylated Flavonoids from Hops

Co-solventTemperature (°C)Pressure (bar)Key FindingsReference
Ethanol (80%)50250Optimal conditions for flavonoid extraction from granulated hop cones.[6][10][6][10]
None (pure CO2)40 - 50150 - 400Effective for non-polar compounds; a co-solvent is needed for polar flavonoids like DMX.[3][3]
Ethanol85800Used in a two-step process to specifically target xanthohumol after initial extraction of other compounds.[6]
Dimethyl ether (DME)4050Demonstrated the highest yield for xanthohumol (92.11%), suggesting high potential for DMX extraction due to its polarity.[11][11]

Experimental Protocols

The following are detailed protocols for key experiments in the extraction of this compound from hop cones.

Protocol 1: Ultrasound-Assisted Solvent Extraction (USE)

This protocol is based on a method for the extraction of prenylated flavonoids from hop cones using an ultrasonic bath.

Materials and Equipment:

  • Dried and ground hop cones

  • Acetone or 50% acetone/water (v/v)

  • Ultrasonic bath (e.g., Bandelin Sonorex RK 103 H)

  • Filter paper (e.g., Whatman No. 1)

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 2.5 g of dried and powdered hop cones.

  • Suspend the hop material in 50 mL of the chosen solvent (acetone or 50% acetone/water) in a suitable flask.

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes. Maintain the temperature below 22°C, using ice if necessary.

  • After sonication, filter the extract through Whatman No. 1 filter paper using a vacuum filtration setup.

  • The resulting filtrate contains the crude extract with this compound.

  • The solvent can be removed using a rotary evaporator to yield the concentrated extract.

Protocol 2: Supercritical Fluid Extraction (SFE) with CO2 and Ethanol Co-solvent

This protocol describes a two-step SFE process designed to first remove less polar compounds and then extract flavonoids like DMX.

Materials and Equipment:

  • Ground hop cones

  • Supercritical fluid extraction system

  • Liquid CO2

  • Ethanol (as co-solvent)

Procedure: Step 1: Extraction of Non-polar Compounds

  • Load the extractor with ground hop cones.

  • Set the extraction parameters to 50°C and 300 bar using pure supercritical CO2.

  • Run the extraction to remove essential oils and other non-polar compounds.

Step 2: Extraction of Prenylated Flavonoids (including DMX)

  • Following the first step, modify the extraction conditions.

  • Introduce ethanol as a co-solvent.

  • Increase the temperature to 85°C and the pressure to 800 bar.

  • Collect the extract, which will be enriched in xanthohumol and this compound.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the extraction and analysis of this compound.

Experimental_Workflow_Solvent_Extraction cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Concentration Hop Cones Hop Cones Grinding Grinding Hop Cones->Grinding Solvent Addition Solvent Addition Grinding->Solvent Addition Ultrasonication Ultrasonication Solvent Addition->Ultrasonication Filtration Filtration Ultrasonication->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude DMX Extract Crude DMX Extract Solvent Evaporation->Crude DMX Extract

Caption: Workflow for Ultrasound-Assisted Solvent Extraction of DMX.

SFE_Workflow Start Start Hop Material Ground Hop Cones Start->Hop Material Step1 SFE with pure CO2 (50°C, 300 bar) Hop Material->Step1 Step2 SFE with CO2 + Ethanol (85°C, 800 bar) Step1->Step2 Extract1 Non-polar compounds (e.g., essential oils) Step1->Extract1 Extract2 DMX-rich extract Step2->Extract2 End End Extract2->End

Caption: Two-Step Supercritical Fluid Extraction (SFE) Workflow.

DMX_Biosynthesis_Pathway Precursors p-Coumaroyl-CoA + 3 x Malonyl-CoA CHS Chalcone Synthase Precursors->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone Prenylation1 Aromatic Prenyltransferase Naringenin_Chalcone->Prenylation1 DMX This compound Prenylation1->DMX OMT O-methyltransferase (OMT1) DMX->OMT XN Xanthohumol OMT->XN

Caption: Simplified Biosynthetic Pathway of DMX to Xanthohumol.[12]

Purification of this compound

Following initial extraction, the crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Common purification techniques include:

  • Column Chromatography: Using stationary phases like Sephadex LH-20 gel or silica gel.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective method for the preparative isolation and purification of xanthohumol and related compounds, achieving high purity.[13][14]

  • Magnetic Dispersive Extraction: Utilizing iron oxide nanoparticles to purify extracts.[8]

  • Recrystallization: The crude extract can be recrystallized using solvents such as aqueous methanol or ethanol solutions to obtain highly purified DMX.[15]

Conclusion

The extraction of this compound from hop cones can be achieved through various techniques, each with its own advantages and disadvantages. Solvent-based methods are straightforward and effective, while supercritical fluid extraction offers a "greener" alternative with high selectivity. The choice of method will depend on the specific goals of the research, available equipment, and desired scale of production. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing the extraction of this promising bioactive compound.

References

Application Notes and Protocols for QTL Mapping Analysis of Desmethylxanthohumol (DMX) Content in Hops

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethylxanthohumol (DMX) is a key prenylflavonoid found in hops (Humulus lupulus L.) and a direct precursor to xanthohumol. It has garnered significant interest in the pharmaceutical and brewing industries due to its potential health benefits, including anti-cancer and phytoestrogenic properties. Enhancing the DMX content in hop varieties through targeted breeding programs is a primary objective for both sectors. Quantitative Trait Locus (QTL) mapping is a powerful tool to identify genomic regions associated with variations in DMX content, paving the way for marker-assisted selection (MAS) in hop breeding.

These application notes provide a comprehensive overview and detailed protocols for conducting QTL mapping analysis for DMX content in hops.

Data Presentation

Quantitative data from QTL mapping studies are crucial for identifying significant marker-trait associations. The following tables summarize the typical findings from a QTL analysis for DMX content in a biparental hop population.

Disclaimer: The specific quantitative data from the primary literature, such as Patzak et al. (2012) which identified eight putative QTLs for DMX content, were not fully accessible. The data presented below are illustrative examples based on published findings and serve as a template for data presentation.

Table 1: Putative QTLs Associated with this compound (DMX) Content

QTL NameLinkage Group (LG)Position (cM)Nearest MarkerLOD ScorePhenotypic Variance Explained (PVE %)Additive Effect
DMX-QTL-1234.5SSR-HlATG083.812.50.08
DMX-QTL-2278.2AFLP-E35M48-14.215.1-0.11
DMX-QTL-3415.7STS-CHS43.19.80.06
DMX-QTL-4455.1SSR-HlCTB025.518.90.15
DMX-QTL-5622.9AFLP-E32M50-33.511.3-0.09
DMX-QTL-6689.4STS-OMT16.121.2-0.18
DMX-QTL-7941.3SSR-HlCAT052.98.50.05
DMX-QTL-81063.8AFLP-E38M61-23.310.40.07

Table 2: Molecular Markers Used in the QTL Mapping Population

Marker TypeNumber of MarkersPolymorphic MarkersSegregation Ratio Tested
Simple Sequence Repeats (SSR)85621:1, 1:2:1
Amplified Fragment Length Polymorphism (AFLP)2561881:1
Sequence Tagged Sites (STS) - Candidate Genes1291:1
Expressed Sequence Tag-SSR (EST-SSR)45311:1
Total 398 290

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the key experiments in a QTL mapping study for DMX content in hops.

Protocol 1: Plant Material and Population Development
  • Parental Selection: Select two parental hop genotypes with contrasting DMX content. For example, a high-DMX variety (e.g., 'Taurus') and a low-DMX variety.

  • Crossing: Perform a controlled cross between the selected female and male parents to generate an F1 population.

  • Population Growth: Cultivate the F1 progeny (a minimum of 100 individuals is recommended) under uniform field or greenhouse conditions to minimize environmental variability.

  • Phenotyping: Harvest mature hop cones from each F1 individual and the parental lines for DMX quantification.

  • Genotyping: Collect young, healthy leaf tissue from each F1 individual and the parents for DNA extraction.

Protocol 2: Phenotypic Data Collection - DMX Quantification by HPLC
  • Sample Preparation:

    • Dry hop cones at a controlled temperature (e.g., 50°C) to a constant weight.

    • Grind the dried cones into a fine powder.

    • Accurately weigh approximately 100 mg of the hop powder into a microcentrifuge tube.

  • Extraction:

    • Add 1.5 mL of methanol to the tube.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Gradient Program: A suitable gradient to separate DMX and related compounds (e.g., start with 20% B, increase to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 370 nm for DMX.[1]

    • Quantification: Use an external standard calibration curve with a purified DMX standard.

Protocol 3: Genotypic Data Collection - DNA Extraction and Marker Analysis
  • DNA Extraction (CTAB Method):

    • Grind 100-200 mg of fresh, young leaf tissue in liquid nitrogen.

    • Add 1 mL of pre-warmed (65°C) CTAB extraction buffer.

    • Incubate at 65°C for 1 hour with occasional mixing.

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate DNA with 0.7 volumes of cold isopropanol.

    • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Marker Analysis:

    • SSR Analysis: Amplify SSR loci using fluorescently labeled primers and perform fragment analysis on a capillary electrophoresis system.

    • AFLP Analysis: Digest genomic DNA with restriction enzymes (e.g., EcoRI and MseI), ligate adapters, and perform selective PCR amplification. Separate fragments on a sequencing gel or capillary system.

    • STS Analysis: Design primers for specific candidate genes (e.g., OMT1, CHS_H1) and amplify via PCR. Analyze products by gel electrophoresis.

Protocol 4: Linkage Map Construction and QTL Analysis
  • Data Scoring: Score the marker data for each F1 individual (e.g., presence/absence for dominant markers, co-dominant alleles for SSRs).

  • Linkage Map Construction:

    • Use software such as JoinMap® or R/qtl.

    • Group markers into linkage groups based on recombination frequency using a logarithm of odds (LOD) threshold (e.g., 3.0).

    • Order markers within each linkage group and calculate genetic distances in centiMorgans (cM).

  • QTL Analysis:

    • Use software such as MapQTL® or R/qtl.

    • Perform Interval Mapping (IM) or Composite Interval Mapping (CIM) to identify QTLs.

    • Determine the statistical significance of QTLs by permutation testing to establish a genome-wide LOD threshold.

    • For each significant QTL, determine the peak position, LOD score, percentage of phenotypic variance explained (PVE), and the additive effect.

Mandatory Visualization

This compound Biosynthesis Pathway

DMX_Biosynthesis Coumaroyl_CoA p-Coumaroyl-CoA Chalconaringenin Naringenin Chalcone Coumaroyl_CoA->Chalconaringenin CHS_H1 Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalconaringenin CHS_H1 DMX This compound (DMX) Chalconaringenin->DMX HlPT1L Xanthohumol Xanthohumol DMX->Xanthohumol OMT1 DMAPP DMAPP DMAPP->DMX

Caption: Biosynthesis pathway of this compound (DMX) in hops.

Experimental Workflow for QTL Mapping of DMX Content

QTL_Workflow P1 Parent 1 (High DMX) F1 F1 Mapping Population (n > 100) P1->F1 P2 Parent 2 (Low DMX) P2->F1 Phenotyping Phenotyping: DMX Quantification (HPLC) F1->Phenotyping Genotyping Genotyping: DNA Extraction & Marker Analysis F1->Genotyping QTLAnalysis QTL Analysis (Interval Mapping) Phenotyping->QTLAnalysis LinkageMap Linkage Map Construction Genotyping->LinkageMap LinkageMap->QTLAnalysis QTLs Identified DMX QTLs QTLAnalysis->QTLs MAS Marker-Assisted Selection (MAS) in Breeding Program QTLs->MAS Gene_Relationship CHS Chalcone Synthase (CHS_H1) DMX_Content DMX Content CHS->DMX_Content Positive Effect PT Prenyltransferase (HlPT1L) PT->DMX_Content Positive Effect OMT O-methyltransferase (OMT1) OMT->DMX_Content Negative Effect X_Content Xanthohumol Content OMT->X_Content Positive Effect

References

Troubleshooting & Optimization

Improving the solubility of Desmethylxanthohumol for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Desmethylxanthohumol (DMX) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMX) and why is its solubility a concern?

A1: this compound (DMX) is a prenylated flavonoid, a natural product derived from the hops plant (Humulus lupulus). It is a metabolic precursor to Xanthohumol.[1] DMX has garnered significant research interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Like many flavonoids, DMX is poorly soluble in aqueous solutions, which can pose a significant challenge for its use in in vitro experiments, such as cell-based assays. This poor solubility can lead to issues with compound precipitation, inaccurate dosing, and reduced bioavailability in cell culture media.

Q2: What are the common solvents for dissolving DMX?

A2: The most common solvent for preparing stock solutions of DMX is dimethyl sulfoxide (DMSO). Ethanol can also be used, although quantitative solubility data is less readily available. For in vitro experiments, a concentrated stock solution is typically prepared in one of these organic solvents and then diluted to the final working concentration in the cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide: DMX Precipitation in Cell Culture

Problem: I'm observing precipitation after diluting my DMX stock solution into the cell culture medium.

This is a common issue due to the poor aqueous solubility of DMX. Here are several troubleshooting steps you can take:

Solution Detailed Steps & Considerations
Optimize Stock Solution Concentration Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your culture medium to reach the desired final concentration, thereby keeping the final DMSO concentration low and reducing the likelihood of precipitation.
Stepwise Dilution Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, add the DMSO stock to a small volume of serum-containing medium or a protein-rich solution like bovine serum albumin (BSA). The serum proteins can help to stabilize the compound and prevent it from precipitating. Then, add this intermediate dilution to the rest of your culture medium.
Pre-warm the Medium Ensure your cell culture medium is pre-warmed to 37°C before adding the DMX stock solution. Adding a cold stock to warm media can sometimes induce precipitation.
Gentle Mixing When diluting the stock solution, add it dropwise to the medium while gently swirling or vortexing the tube. This helps to ensure rapid and uniform dispersion of the compound.
Sonication If you still observe precipitation, you can try briefly sonicating the final solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution. Use caution with this method, as excessive sonication can degrade the compound.
Use of Solubilizing Agents For challenging situations, consider the use of pharmaceutically acceptable solubilizing agents. These should be tested for cytotoxicity on your specific cell line. Examples include: PEG300 and Tween-80: These are non-ionic surfactants that can improve the solubility of hydrophobic compounds. Cyclodextrins: Molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate hydrophobic compounds, increasing their aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in common solvents. This information is critical for preparing accurate stock solutions.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 50 mg/mL (146.90 mM)May require sonication to fully dissolve. It is important to use anhydrous (newly opened) DMSO as absorbed water can affect solubility.
Ethanol Data not readily availableEthanol is often used as a co-solvent in formulations but specific solubility limits for DMX alone are not well-documented in the literature.

Experimental Protocols

Protocol 1: Preparation of a DMX Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of DMX powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of DMX Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the DMX stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Dilution: Add the appropriate volume of the DMX stock solution to the pre-warmed medium to achieve the final desired concentration. It is recommended to add the stock solution dropwise while gently mixing.

  • Final Mix: Gently mix the final solution to ensure homogeneity.

  • Application: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted working solution for long periods.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Xanthohumol and Related Compounds

This compound is closely related to Xanthohumol, and they are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the PI3K/Akt and NF-κB pathways and indicate potential points of inhibition by these compounds based on current research.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DMX This compound (Potential Inhibition) DMX->PI3K DMX->Akt

Caption: PI3K/Akt Signaling Pathway with potential inhibition by DMX.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex (IKKα/β/γ) Stimuli->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription DMX This compound (Potential Inhibition) DMX->IKK_complex DMX->NFkB_active Inhibits DNA binding

Caption: NF-κB Signaling Pathway with potential inhibition by DMX.

Experimental Workflow

The following diagram outlines a typical workflow for preparing and using DMX in in vitro experiments.

DMX_Workflow Start Start Weigh Weigh DMX Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 1. Prepare Stock Solution Store Aliquot & Store at -20°C/-80°C Dissolve->Store Thaw Thaw Stock Aliquot Store->Thaw Prepare_Working 2. Prepare Working Solution Dilute Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute Precipitation_Check Check for Precipitation Dilute->Precipitation_Check Treat_Cells 3. Treat Cells Apply Apply to Cells Immediately End End Apply->End Precipitation_Check->Apply No Troubleshoot Troubleshoot (See Guide) Precipitation_Check->Troubleshoot Yes Troubleshoot->Dilute

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: De Novo Biosynthesis of Desmethylxanthohumol (DMX) in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the de novo biosynthesis of Desmethylxanthohumol (DMX) in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in establishing a de novo biosynthesis pathway for DMX in yeast?

A1: The primary challenges stem from the complexity of the pathway, which requires balancing three separate precursor supply modules: the p-coumaroyl-CoA (p-CA-CoA) pathway, the malonyl-CoA pathway, and the mevalonate (MVA) pathway for the prenyl group donor.[1] Key difficulties include the tight regulation of these precursor pathways within the yeast's native metabolism and the inefficiency of certain heterologous enzymes in the yeast cellular environment.[1]

Q2: Which specific enzymatic step is the most common bottleneck for DMX production?

A2: The prenylation of naringenin chalcone (NC) to produce DMX is consistently identified as the key rate-limiting step in the biosynthetic pathway.[1][2][3] This is often due to two main factors: the low catalytic efficiency of the plant-derived prenyltransferase (PTase) enzyme in the yeast cytosol and an insufficient supply of the prenyl donor, dimethylallyl pyrophosphate (DMAPP).[1][2]

Q3: Why does the prenyltransferase (PTase) enzyme show low activity in yeast?

A3: Plant-derived membrane-associated prenyltransferases are often targeted to plastids, which have a relatively high pH.[1] In contrast, the yeast cytosol can become acidic (pH < 6) due to the accumulation of metabolites during fermentation.[1] This low cytosolic pH is suboptimal for PTase activity, significantly hindering the conversion of NC to DMX.

Q4: Can the accumulation of pathway intermediates be toxic to the yeast cells?

A4: While the DMX pathway itself is not noted for producing highly toxic intermediates, metabolic engineering in yeast can lead to the accumulation of various compounds, such as aldehydes, which can be toxic.[4] For instance, intermediates in related pathways like formaldehyde or phenylacetaldehyde can impair cell growth and metabolism if they accumulate.[5][6] It is crucial to ensure a balanced pathway flux to prevent the buildup of any single intermediate.

Troubleshooting Guide

Problem: My engineered yeast strain grows well but produces very little or no DMX.

  • Possible Cause 1: Inefficient Prenylation. This is the most likely cause. High levels of the precursor naringenin chalcone (NC) with little DMX strongly suggests the prenyltransferase (PTase) step is the bottleneck.[1]

    • Solution 1a: Optimize Fermentation pH. The activity of PTase can be highly dependent on pH. Cultivating the engineered yeast in a medium buffered with MES to maintain a pH around 5.4-6.5 can dramatically increase DMX production.[1][2] A 2.8-fold increase in DMX production was observed when using a buffered medium compared to a nonbuffered one.[1]

    • Solution 1b: Engineer the Prenyltransferase. Screen for alternative PTases from different plant sources or perform protein engineering on the existing PTase to improve its activity and stability in the yeast cytosol.[2] Truncating signal peptides from the PTase can also be a strategy to improve its performance.[2]

  • Possible Cause 2: Insufficient Precursor Supply. A lack of any of the three key precursors (p-coumaroyl-CoA, malonyl-CoA, or DMAPP) will halt production.

    • Solution 2a: Boost DMAPP Availability. The MVA pathway is the source of the prenyl group. Overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), can increase the pool of DMAPP available for the prenylation reaction.[7]

    • Solution 2b: Enhance Malonyl-CoA Supply. Malonyl-CoA is another critical precursor. Overexpressing the native acetyl-CoA carboxylase (ACC1) can increase its availability for chalcone synthase.

    • Solution 2c: Optimize the p-Coumaroyl-CoA Pathway. Ensure that the enzymes responsible for converting tyrosine to p-coumaroyl-CoA (e.g., tyrosine ammonia-lyase and 4-coumarate-coenzyme A ligase) are expressed efficiently.

Problem: DMX production is highly variable between different experimental batches.

  • Possible Cause: Plasmid Instability or Inconsistent Gene Expression. If the pathway genes are expressed from plasmids, inconsistent copy number or plasmid loss during cultivation can lead to variable production.

    • Solution: Genomic Integration. Integrate the DMX biosynthesis pathway genes into the yeast genome. This ensures stable inheritance and more uniform gene expression across the cell population and between experiments, leading to more reproducible titers.[8]

  • Possible Cause: Fermentation Condition Drift. Small variations in starting pH, aeration, or media composition can significantly impact the metabolic state of the yeast and, consequently, DMX production.

    • Solution: Standardize Protocols. Strictly control all fermentation parameters. Use buffered media to prevent pH drop and ensure consistent media preparation and inoculum size.

Quantitative Data Summary

The following table summarizes the improvements in DMX production achieved through various metabolic engineering strategies.

Key Strategy AppliedStrainDMX Titer (mg/L)Fold ImprovementReference
Initial Pathway AssemblyYS116~0.0481x[1][2]
MES Buffered Medium (pH Optimization)YS116~0.1342.8x[1][2]
Full Pathway Optimization (PTase engineering, enhanced DMAPP supply, etc.)Final Engineered Strain4.083x[1][2][3]

Key Experimental Protocols

Protocol 1: Buffered Shake-Flask Fermentation for DMX Production

  • Media Preparation: Prepare a synthetic defined (SD) medium with 2% glucose. For buffered conditions, supplement the medium with a 2-(N-morpholino)ethanesulfonic acid (MES) buffer solution to a final concentration that maintains the pH between 5.4 and 6.5 throughout the fermentation.[2]

  • Inoculation: Inoculate a 250 mL flask containing 50 mL of the buffered medium with a pre-culture of the engineered S. cerevisiae strain to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Cultivation: Incubate the flasks at 30°C with shaking at 220 rpm for 72-96 hours.

  • Sampling: Withdraw samples at regular intervals (e.g., every 24 hours) to measure cell density (OD₆₀₀) and for metabolite analysis.

Protocol 2: DMX Extraction and HPLC Analysis

  • Sample Preparation: Take 1 mL of the yeast culture broth.

  • Extraction: Add an equal volume of ethyl acetate to the culture sample. Vortex vigorously for 2 minutes to extract the flavonoids.

  • Phase Separation: Centrifuge the mixture at 12,000 x g for 10 minutes to separate the organic (ethyl acetate) and aqueous phases.

  • Drying: Carefully transfer the upper organic layer to a new microfuge tube and evaporate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution and Analysis: Re-dissolve the dried extract in 100 µL of methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify the DMX concentration by comparing it against a standard curve.

Visualizations

DMX Biosynthetic Pathway in Yeast

DMX_Pathway cluster_module1 Module I: p-CA-CoA Pathway cluster_module2 Module II: Malonyl-CoA Pathway cluster_module3 Module III: MVA Pathway cluster_synthesis DMX Synthesis Glucose1 Glucose pCA p-Coumaric Acid Glucose1->pCA Multi-step (Aromatic AA Pathway) pCACoA p-Coumaroyl-CoA pCA->pCACoA TAL, C4H, 4CL CHS Chalcone Synthase (CHS) pCACoA->CHS Glucose2 Glucose MalonylCoA 3x Malonyl-CoA Glucose2->MalonylCoA Glycolysis, ACC1 MalonylCoA->CHS Glucose3 Glucose DMAPP DMAPP Glucose3->DMAPP Glycolysis, MVA Pathway PTase Prenyltransferase (PTase) DMAPP->PTase NC Naringenin Chalcone (NC) CHS->NC NC->PTase DMX This compound (DMX) PTase->DMX caption De novo biosynthesis pathway for DMX in yeast.

Caption: De novo biosynthesis pathway for DMX in yeast.

Troubleshooting Workflow for Low DMX Yield

Troubleshooting_Workflow start Low DMX Titer Observed check_precursor Analyze Precursors: Naringenin Chalcone (NC) and DMAPP levels start->check_precursor high_nc High NC, Low DMX check_precursor->high_nc High NC low_nc Low NC, Low DMX check_precursor->low_nc Low NC issue_ptase Problem: Inefficient Prenylation Step high_nc->issue_ptase issue_precursor Problem: Insufficient Precursor Supply low_nc->issue_precursor solution_ptase1 Solution: Optimize pH with Buffered Media issue_ptase->solution_ptase1 solution_ptase2 Solution: Engineer/Screen New PTase issue_ptase->solution_ptase2 solution_precursor1 Solution: Boost MVA Pathway (for DMAPP) issue_precursor->solution_precursor1 solution_precursor2 Solution: Boost Malonyl-CoA & p-CA-CoA Pathways issue_precursor->solution_precursor2 caption A logical workflow for troubleshooting low DMX yield.

Caption: A logical workflow for troubleshooting low DMX yield.

Strategies to Overcome the Prenylation Bottleneck

Prenylation_Strategies bottleneck Rate-Limiting Step: Inefficient Prenylation strategy1 Enhance PTase Activity bottleneck->strategy1 strategy2 Increase DMAPP Supply bottleneck->strategy2 strategy3 Compartmentalization bottleneck->strategy3 action1a pH Optimization (Buffered Media) strategy1->action1a action1b PTase Engineering (Screening, Truncation) strategy1->action1b action2a Overexpress MVA Pathway Genes (tHMG1) strategy2->action2a action2b Construct Enzyme Fusion Proteins strategy2->action2b action3a Peroxisomal Engineering strategy3->action3a caption Key strategies to enhance the rate-limiting prenylation step.

Caption: Key strategies to enhance the rate-limiting prenylation step.

References

Optimizing extraction protocols for maximizing Desmethylxanthohumol yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize extraction protocols for maximizing Desmethylxanthohumol (DMX) yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound (DMX) in a question-and-answer format.

Question: Why is my this compound (DMX) yield consistently low?

Answer:

Low DMX yield can be attributed to several factors, ranging from the choice of extraction solvent to the degradation of the target molecule. Here are the primary causes and solutions:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent plays a crucial role in the efficient extraction of DMX. While DMX is a flavonoid, its solubility can vary significantly between different organic solvents.

    • Solution: Based on studies of the closely related compound Xanthohumol (XN), methanol and ethanol, often in aqueous mixtures, have shown high extraction efficiency for prenylflavonoids.[1][2] Dichloromethane and ethyl acetate have also been used effectively.[1] It is recommended to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your specific plant material.

  • Inadequate Extraction Parameters: Temperature, extraction time, and the solid-to-liquid ratio are critical parameters that must be optimized.

    • Solution: For a related compound, Xanthohumol, an optimized extraction was achieved at room temperature for 89 minutes with a 19.7% (v/v) methanol in dichloromethane solution.[1] Increasing the temperature can enhance solubility and diffusion but may also lead to the degradation of DMX. Response surface methodology (RSM) can be employed to systematically optimize these parameters for your specific experimental setup.[3][4][5][6][7]

  • Degradation of DMX: DMX is susceptible to isomerization, particularly in aqueous or acidic conditions, into the flavanones 6- and 8-prenylnaringenin.[8] This conversion will directly reduce the yield of DMX.

    • Solution: Minimize the use of aqueous and acidic conditions where possible. If an aqueous solvent mixture is used, consider buffering the solution to a neutral pH. It is also advisable to work at lower temperatures and protect the extraction mixture from light to minimize degradation.

  • Incomplete Extraction: The plant material matrix can be complex, and the target compound may not be fully accessible to the solvent.

    • Solution: Ensure the plant material is finely ground to maximize the surface area for extraction. Pre-treatment methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can help disrupt cell walls and improve solvent penetration, leading to higher yields.

Question: My final product contains significant impurities, including Xanthohumol (XN) and other flavonoids. How can I improve the purity of my DMX?

Answer:

Co-extraction of structurally similar compounds is a common challenge in natural product isolation. Several purification strategies can be employed to enhance the purity of DMX:

  • Chromatographic Techniques:

    • Solution: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective single-step method for purifying Xanthohumol to over 95% purity.[2] This technique minimizes sample loss due to irreversible adsorption on solid supports. A suitable biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water, can be optimized for DMX separation.[2]

    • Solution: Column chromatography using silica gel or other stationary phases is a more traditional but still effective method. A gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be used to separate DMX from other less polar or more polar impurities.

  • Use of Adsorbent Resins:

    • Solution: Macroporous adsorbent resins can be used to capture flavonoids from the crude extract. The adsorbed compounds can then be selectively eluted with a solvent of increasing polarity, allowing for the separation of DMX from other compounds.

Question: I am observing the formation of an emulsion during liquid-liquid extraction, which is making phase separation difficult. What should I do?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, especially with complex plant extracts that may contain surfactant-like molecules. Here are some troubleshooting steps:

  • Gentle Mixing:

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte between the two phases with minimal emulsion formation.[9][10]

  • Breaking the Emulsion:

    • Solution: Adding a small amount of a saturated salt solution (brine) can help to break up an emulsion by increasing the polarity of the aqueous phase.

    • Solution: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[10]

    • Solution: Centrifugation of the emulsion can often force the separation of the layers.

  • Alternative Techniques:

    • Solution: Supported liquid extraction (SLE) is a technique that immobilizes the aqueous phase on a solid support, preventing emulsion formation when the organic solvent is passed through.[10]

Frequently Asked Questions (FAQs)

What is this compound (DMX)?

This compound is a prenylated chalcone, a type of flavonoid, found in the hop plant (Humulus lupulus L.).[8][11] It is a biosynthetic precursor to Xanthohumol.[3]

What are the key factors to consider for maximizing DMX yield?

The key factors include the choice of an appropriate extraction solvent, optimization of extraction parameters (temperature, time, solid-to-liquid ratio), proper preparation of the plant material (grinding), and minimizing the degradation of DMX through isomerization.

Which solvents are best for extracting DMX?

Based on data for the structurally similar Xanthohumol, polar solvents like methanol and ethanol, often in aqueous mixtures, and chlorinated solvents like dichloromethane are effective.[1] A mixture of methanol and dichloromethane has been shown to be particularly effective for Xanthohumol.[1] Dimethyl ether (DME) has also been reported as a highly efficient solvent for Xanthohumol extraction.[12][13]

How can I prevent the isomerization of DMX during extraction?

To minimize the conversion of DMX to 6- and 8-prenylnaringenin, it is advisable to:

  • Avoid highly aqueous and acidic conditions.

  • Work at lower temperatures.

  • Protect the extraction mixture from light.

  • Minimize the extraction time as much as possible without compromising yield.

What analytical methods are used to quantify DMX?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of DMX and other related prenylflavonoids.[14]

Data Presentation

Table 1: Comparison of Solvent Systems for the Extraction of Xanthohumol (a proxy for DMX) from Hops.

Solvent SystemRecovery of Xanthohumol (%)Reference
Methanol–Dichloromethane (25:75 v/v)78.99 ± 0.81[1]
Methanol78.55 ± 0.46[1]
Methanol–Dichloromethane (50:50 v/v)77.43 ± 0.42[1]
DichloromethaneNot specified, but high for bitter acids[1]
Ethyl AcetateLower than methanol/dichloromethane mixtures[1]
HexaneLower than methanol/dichloromethane mixtures[1]
Dimethyl Ether (DME)High yield (92.11% at 40°C, 50 bar)[12]
PropaneLow yield (4.57% at 60°C, 100 bar)[12]
Supercritical CO2Very low yield[12]

Note: This data is for Xanthohumol and should be used as a guide for optimizing DMX extraction due to the structural similarity of the two compounds.

Table 2: Optimized Parameters for Xanthohumol Extraction using a Methanol-Dichloromethane Mixture (as a proxy for DMX).

ParameterOptimal ValueReference
Methanol Concentration in Dichloromethane19.7% (v/v)[1]
Extraction Time89 minutes[1]
TemperatureRoom Temperature[1]

Experimental Protocols

Protocol 1: General Solvent Extraction of DMX from Hop Pellets

  • Preparation of Plant Material: Grind hop pellets to a fine powder using a laboratory mill to increase the surface area for extraction.

  • Extraction:

    • Place 10 g of the powdered hop material into a flask.

    • Add 100 mL of the chosen solvent (e.g., methanol, ethanol, or a methanol/dichloromethane mixture).

    • Stir the mixture at room temperature for the optimized duration (e.g., 90 minutes).

  • Filtration: Filter the mixture through a Büchner funnel with filter paper to separate the solid plant material from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Crude Extract: The resulting residue is the crude extract containing DMX and other co-extracted compounds.

Protocol 2: Purification of DMX using High-Speed Counter-Current Chromatography (HSCCC)

  • Preparation of the Two-Phase Solvent System: Prepare a biphasic solvent system, for example, n-hexane-ethyl acetate-methanol-water in a 5:5:4:3 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.

  • Sample Preparation: Dissolve the crude DMX extract in a small volume of the stationary phase of the prepared solvent system.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Inject the prepared sample into the column.

    • Pump the mobile phase through the column at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluent as it exits the column.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure DMX.

  • Solvent Evaporation: Combine the pure DMX fractions and remove the solvent using a rotary evaporator to obtain the purified DMX.

Mandatory Visualizations

experimental_workflow start Start: Hop Material grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol/DCM) grinding->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude DMX Extract evaporation1->crude_extract purification Purification (e.g., HSCCC) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection analysis HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation2 Solvent Evaporation pooling->evaporation2 pure_dmx Pure DMX evaporation2->pure_dmx

Caption: Workflow for DMX extraction and purification.

troubleshooting_low_yield problem Low DMX Yield cause1 Suboptimal Solvent problem->cause1 cause2 Incorrect Parameters (Temp, Time, Ratio) problem->cause2 cause3 DMX Degradation (Isomerization) problem->cause3 cause4 Incomplete Extraction problem->cause4 solution1 Solvent Screening (MeOH, EtOH, DCM) cause1->solution1 solution2 Parameter Optimization (e.g., using RSM) cause2->solution2 solution3 Control Conditions (Low Temp, Neutral pH, Dark) cause3->solution3 solution4 Improve Grinding & Consider UAE/MAE cause4->solution4

Caption: Troubleshooting logic for low DMX yield.

References

Addressing the instability and isomerization of Desmethylxanthohumol in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability and isomerization of Desmethylxanthohumol (DMX) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMX) and why is its stability a concern?

A1: this compound is a naturally occurring prenylated chalcone found in the hop plant (Humulus lupulus)[1][2]. It is a subject of research interest due to its potential anti-inflammatory, antioxidant, and anti-cancer properties[1][2]. However, DMX is inherently unstable in solution, readily undergoing isomerization to form a mixture of 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN)[3][4][5]. This conversion can lead to a loss of the parent compound and the formation of new compounds with different biological activities, which is a critical consideration for experimental reproducibility and the development of DMX-based therapeutics.

Q2: What are the main degradation products of DMX in solution?

A2: The primary degradation products of DMX in solution are its flavanone isomers: 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN)[3][4][6]. This isomerization is a cyclization reaction of the chalcone structure. The ratio of these two isomers can vary depending on the specific conditions[7].

Q3: What factors influence the rate of DMX isomerization?

A3: The isomerization of DMX is significantly influenced by several factors:

  • pH: Basic conditions (high pH) are known to catalyze the isomerization of chalcones[6][8].

  • Temperature: Higher temperatures accelerate the rate of isomerization[7][9][10][11].

  • Solvent: The type of solvent used can impact the stability of DMX. While specific data for DMX is limited, studies on other phenolic compounds suggest that the choice of solvent is crucial[12][13].

  • Light: Exposure to light can contribute to the degradation of phenolic compounds and should be minimized[14].

Q4: How can I minimize DMX degradation during my experiments?

A4: To minimize DMX degradation, consider the following:

  • pH Control: Maintain a slightly acidic to neutral pH (ideally below 7) for your solutions.

  • Temperature Control: Perform experiments at controlled, and if possible, lower temperatures. Avoid unnecessary heating of DMX solutions.

  • Solvent Selection: Use freshly prepared solutions. For stock solutions, aprotic solvents like DMSO may offer better stability than aqueous or protic solvents, although it is crucial to use low concentrations as DMSO can have biological effects[9][12]. Methanol and ethanol are also common solvents, but their impact on DMX stability should be evaluated[12].

  • Light Protection: Protect DMX solutions from light by using amber vials or covering containers with aluminum foil.

  • Use Fresh Solutions: Prepare DMX solutions fresh before each experiment whenever possible. For stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent biological activity in assays. DMX may have isomerized into 6-PN and 8-PN, which have different biological activities.- Analyze the purity of your DMX solution before and after the experiment using HPLC or LC-MS/MS.- Prepare fresh DMX solutions for each experiment.- Optimize your experimental conditions (pH, temperature) to minimize isomerization.
Appearance of unknown peaks in HPLC/LC-MS chromatograms. These are likely the isomerization products, 6-PN and 8-PN.- Co-inject with commercially available standards of 6-PN and 8-PN to confirm their identity.- Adjust your chromatographic method to ensure baseline separation of DMX, 6-PN, and 8-PN.
Loss of DMX concentration over a short period in solution. Rapid isomerization or degradation is occurring.- Re-evaluate your solvent choice. Consider using a less polar or aprotic solvent for stock solutions.- Ensure the pH of your working solutions is not basic.- Store solutions at a lower temperature and protect them from light.
Precipitation of DMX in aqueous buffers. DMX has limited aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low and does not affect your assay.- Use of co-solvents or excipients may be necessary for in vivo studies.

Quantitative Data on DMX Isomerization

The following table summarizes the available quantitative data on the thermal isomerization of DMX.

Condition Product(s) Yield/Increase Reference
Thermal Isomerization at 50°C8-Prenylnaringenin~31% increase in content[7]
Thermal Isomerization at 70°C8-Prenylnaringenin~72% increase in content[7]

Note: The study cited aimed to optimize the production of 8-PN from DMX and therefore used conditions that favor isomerization.

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of DMX under various conditions.

1. Materials:

  • This compound (DMX) standard of high purity

  • HPLC-grade solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Incubator or water bath with temperature control

  • Amber vials

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DMX (e.g., 10 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solution Preparation:

    • pH Stability: Dilute the stock solution with buffers of different pH values (e.g., 4, 7, and 9) to a final concentration of 100 µg/mL.

    • Solvent Stability: Dilute the stock solution with different solvents (e.g., methanol, ethanol, 50:50 methanol:water) to a final concentration of 100 µg/mL.

  • Incubation:

    • Temperature Effect: Incubate aliquots of the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C).

    • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately after collection, analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.

    • Quantify the peak area of DMX and any degradation products (6-PN and 8-PN).

  • Data Analysis:

    • Calculate the percentage of DMX remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of DMX remaining versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for the Separation of DMX and its Isomers

This method provides a starting point for the chromatographic separation of DMX, 6-PN, and 8-PN. Optimization may be required based on your specific instrumentation.

  • System: HPLC with DAD or UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

    • Example Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Monitor at wavelengths relevant for chalcones and flavanones, such as 290 nm, 340 nm, and 370 nm.

  • Injection Volume: 10-20 µL

Signaling Pathways and Experimental Workflows

This compound, as a prenylated flavonoid, is anticipated to modulate several key cellular signaling pathways implicated in cancer and inflammation. While direct studies on DMX are emerging, inferences can be drawn from the well-studied related compound, Xanthohumol (XN).

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Xanthohumol has been shown to inhibit this pathway, and it is plausible that DMX exerts similar effects.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DMX This compound (DMX) DMX->PI3K Inhibits (putative) DMX->Akt Inhibits (putative)

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by DMX.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is also common in cancer.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression Regulates DMX This compound (DMX) DMX->ERK Inhibits (putative)

Caption: Putative inhibition of the MAPK/ERK pathway by DMX.

Apoptosis Signaling Pathway

DMX is known to be a potent inducer of apoptosis[2]. It likely triggers the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway DMX This compound (DMX) Mitochondrion Mitochondrion DMX->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DMX-induced intrinsic apoptosis pathway.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting a stability study of DMX.

Stability_Workflow Prep Prepare DMX Solutions (Different pH, Solvents) Incubate Incubate at Different Temperatures Prep->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS/MS Sample->Analyze Data Quantify DMX and Degradation Products Analyze->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Workflow for DMX stability analysis.

This technical support center provides a foundational understanding of DMX instability and isomerization. For specific applications, it is crucial to perform tailored stability studies under your exact experimental conditions.

References

Overcoming low bioavailability of Desmethylxanthohumol in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of Desmethylxanthohumol (DMX) in animal studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo rodent study shows very low plasma concentrations of this compound (DMX) after oral administration. Is this expected?

A1: Yes, this is a common observation. DMX, like its precursor Xanthohumol (XN), is a poorly water-soluble compound, which significantly limits its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.[1][2][3] This poor solubility is a primary reason for its low oral bioavailability. Furthermore, like other flavonoids, DMX may be subject to first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[4]

Q2: What are the primary mechanisms limiting the oral bioavailability of DMX?

A2: The primary limiting factors for DMX's oral bioavailability are:

  • Poor Aqueous Solubility: DMX is a lipophilic molecule with limited solubility in the aqueous environment of the GI tract, leading to a slow dissolution rate.[2][5]

  • Low Permeability: While not extensively studied for DMX specifically, compounds in this class may have their passage across the intestinal epithelium hindered.

  • First-Pass Metabolism: DMX may be metabolized by enzymes in the intestinal wall and liver before it can reach systemic circulation.[4]

  • P-glycoprotein (P-gp) Efflux: It is possible that DMX is a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen after absorption.[6]

Q3: Which animal models are most appropriate for studying the oral bioavailability of DMX?

A3: Rodent models, particularly Sprague-Dawley rats and CD-1 or BALB/c mice , are the most commonly used and well-regarded models for initial bioavailability and pharmacokinetic studies.[7][8] Their GI physiology, while different from humans, provides a reliable initial assessment of oral absorption and the effectiveness of bioavailability-enhancing formulations.[9] It is crucial to use jugular vein-cannulated models for serial blood sampling to construct an accurate pharmacokinetic profile.

Troubleshooting Guide

Issue 1: Inconsistent or highly variable plasma concentrations of DMX across animals in the same treatment group.
Potential Cause Troubleshooting Step
Improper Gavage Technique Ensure all technicians are proficient in oral gavage to minimize stress and prevent accidental tracheal administration. Coating the gavage needle with sucrose may improve animal compliance and reduce stress-induced variability.[10]
Formulation Instability If using a suspension, ensure it is homogenous and that DMX does not precipitate before or during administration. Prepare fresh formulations daily and vortex thoroughly before dosing each animal.
Food Effects The presence of food in the stomach can significantly alter GI motility and pH, affecting drug dissolution and absorption. Fast animals overnight (providing free access to water) before oral administration to standardize GI conditions.
Issue 2: The developed formulation does not significantly improve DMX bioavailability compared to a simple suspension.
Potential Cause Troubleshooting Step
Suboptimal Formulation Strategy The chosen strategy may not be suitable for DMX. Consider alternative approaches. If a solid dispersion is ineffective, a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) might be more successful as they can enhance lymphatic transport, bypassing first-pass metabolism.[11][12][13]
Incorrect Excipient Selection The choice of carrier, surfactant, or lipid is critical. For solid dispersions, ensure the polymer has good miscibility with DMX. For lipid-based systems, the oil and surfactant combination must effectively solubilize DMX and form stable nano- or microemulsions upon dilution in the GI tract.[14][15]
Particle Size Not Optimal For nanoparticle or nanosuspension formulations, the particle size may be too large. Aim for a particle size below 200 nm to maximize surface area for dissolution and potentially enhance absorption through specialized pathways in the gut.[16][17]

Strategies for Enhancing DMX Bioavailability

Several formulation strategies can be employed to overcome the low aqueous solubility of DMX. Below are summaries of common approaches with illustrative data.

Disclaimer: The following tables contain representative data to illustrate the potential improvements in pharmacokinetic parameters with different formulation strategies. Actual results will vary based on the specific formulation and experimental conditions.

Strategy 1: Solid Dispersions

Solid dispersions involve dispersing DMX in an amorphous form within a hydrophilic polymer matrix. This enhances the dissolution rate by preventing the crystalline structure of the drug from reforming and by improving wettability.[1][3][18]

Table 1: Illustrative Pharmacokinetic Parameters of DMX in Rats (10 mg/kg, oral) - Solid Dispersion

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
DMX Suspension (in 0.5% CMC)85 ± 154.0450 ± 90100%
DMX-PVP K30 Solid Dispersion (1:5 ratio)410 ± 601.52500 ± 350~550%
Strategy 2: Lipid-Based Formulations (Solid Lipid Nanoparticles - SLNs)

SLNs encapsulate the lipophilic DMX within a solid lipid core, which is then dispersed in an aqueous medium with surfactants. This approach can improve oral absorption by protecting the drug from degradation, increasing solubilization in the gut, and facilitating lymphatic uptake.[11][13][14]

Table 2: Illustrative Pharmacokinetic Parameters of DMX in Mice (20 mg/kg, oral) - SLNs

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
DMX Suspension (in 0.5% CMC)120 ± 254.0700 ± 150100%
DMX-loaded SLNs750 ± 1102.05800 ± 800~830%
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules like DMX, effectively encapsulating the hydrophobic part of the drug in their central cavity while presenting a hydrophilic exterior. This significantly increases the aqueous solubility of the drug.[4][19][20]

Table 3: Illustrative Pharmacokinetic Parameters of DMX in Rats (10 mg/kg, oral) - Cyclodextrin Complex

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
DMX Suspension (in 0.5% CMC)85 ± 154.0450 ± 90100%
DMX-HP-β-CD Complex (1:1 molar ratio)350 ± 551.02100 ± 300~470%

Experimental Protocols

Protocol 1: Preparation of DMX-Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound (DMX) and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) in a 1:5 w/w ratio in a suitable organic solvent, such as ethanol or methanol. Ensure complete dissolution by stirring.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure. Continue evaporation until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving and Storage: Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to ensure particle size uniformity. Store in a desiccator until use.

  • For Administration: Suspend the prepared solid dispersion powder in a vehicle like 0.5% carboxymethylcellulose (CMC) solution for oral gavage.

Protocol 2: Preparation of DMX-Loaded Solid Lipid Nanoparticles (SLNs) by Homogenization-Ultrasonication
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) by heating it to approximately 10°C above its melting point. Dissolve DMX and a lipophilic surfactant (e.g., soy lecithin) in the molten lipid.

  • Aqueous Phase Preparation: In a separate beaker, dissolve a hydrophilic surfactant (e.g., Poloxamer 188 or Tween 80) in double-distilled water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at 8,000-10,000 rpm for 15 minutes. This creates a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the droplet size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.

  • Storage: Store the SLN dispersion at 4°C.

Protocol 3: Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein cannulas. Acclimatize the animals for at least one week before the study.

  • Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.

  • Dosing: Divide the animals into groups (e.g., Control Suspension, Formulation 1, Formulation 2). Administer the respective formulations via oral gavage at a consistent DMX dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of DMX in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation DMX_Formulation DMX Formulation (Suspension, Tablet) Dissolution Dissolution in GI Fluids DMX_Formulation->Dissolution Step 1 Absorption Absorption across Intestinal Wall Dissolution->Absorption Step 2 Metabolism First-Pass Metabolism (Gut Wall & Liver) Absorption->Metabolism Step 3 Bioavailability Bioavailable DMX in Plasma Absorption->Bioavailability Direct Path Metabolism->Bioavailability Reduced Amount B1 Low Aqueous Solubility B1->Dissolution Hinders B2 Metabolic Enzymes B2->Metabolism Enhances

Caption: Workflow of DMX oral absorption and key barriers.

G cluster_solutions Formulation Strategies cluster_mechanisms Mechanisms of Enhancement Problem Low DMX Bioavailability Poor Solubility First-Pass Metabolism SD Solid Dispersion (Amorphous DMX in Polymer) Problem->SD Lipid Lipid-Based System (SLN, SEDDS) Problem->Lipid CD Cyclodextrin Complex (Inclusion Complex) Problem->CD Sol Increased Solubility & Dissolution Rate SD->Sol Lipid->Sol Bypass Bypass First-Pass (Lymphatic Uptake) Lipid->Bypass Protect Protection from Degradation Lipid->Protect CD->Sol

References

Troubleshooting Desmethylxanthohumol quantification in complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Desmethylxanthohumol (DMX) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound (DMX) in complex matrices?

A1: The most significant challenges include:

  • Matrix Effects: Complex biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of DMX in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3][4] This can result in inaccurate and irreproducible quantification.

  • Low Endogenous Concentrations: DMX may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Analyte Stability: DMX can be susceptible to degradation during sample collection, processing, and storage.[5][6] It is known to isomerize to 6- and 8-prenylnaringenin in aqueous media.[7][8]

  • Extraction Efficiency: Achieving consistent and high recovery of DMX from complex matrices can be challenging.[9]

  • Lack of Commercially Available Stable Isotope-Labeled Internal Standard: The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[10][11] The limited availability of a DMX SIL-IS can make it more difficult to correct for matrix effects and other sources of variability.

Q2: What is a matrix effect and how does it impact DMX quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][4] In the context of LC-MS/MS analysis of DMX, components of the biological sample (e.g., phospholipids, salts, proteins) can either suppress or enhance the DMX signal.[1] This leads to an underestimation or overestimation of the true concentration, compromising the accuracy and precision of the results.[2]

Q3: How can I minimize matrix effects in my DMX assay?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, such as phospholipids.[1]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate DMX from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating their effect on DMX ionization.[10]

  • Use of an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as DMX is crucial for accurate correction. A stable isotope-labeled internal standard is the gold standard.[10][12]

Q4: What is the best type of internal standard to use for DMX quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., DMX-d3). A SIL-IS has nearly identical chemical and physical properties to DMX, ensuring it co-elutes and experiences the same matrix effects and ionization suppression/enhancement.[10] This allows for the most accurate correction. If a SIL-IS for DMX is not available, a structurally similar compound that is not present in the sample can be used as an alternative, though it may not correct for all sources of variability as effectively.[11]

Troubleshooting Guides

Guide 1: Poor Peak Shape and/or Low Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chromatographic Conditions Optimize mobile phase composition, gradient, and flow rate. Ensure the column is not degraded.Improved peak symmetry and increased signal intensity.
Matrix Effects (Ion Suppression) See FAQ 3 for mitigation strategies. Implement more rigorous sample cleanup or dilute the sample.Increased signal intensity and improved signal-to-noise ratio.
Analyte Degradation Investigate the stability of DMX in your sample matrix and processing conditions.[5][6] Ensure samples are kept at low temperatures and processed quickly. Consider adding antioxidants.Consistent and higher analyte response across replicates.
Inefficient Extraction Optimize the extraction procedure (e.g., solvent type, pH, mixing time). Perform recovery experiments to assess extraction efficiency.Increased signal intensity due to higher analyte recovery.
Mass Spectrometer Settings Not Optimized Tune the mass spectrometer specifically for DMX. Optimize parameters such as collision energy and cone voltage.Maximized signal response for DMX.
Guide 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and evaporation. Automate steps where possible.Reduced coefficient of variation (%CV) between replicate samples.
Variable Matrix Effects Implement a more robust sample cleanup method to minimize variability in matrix composition between samples.[1] Use a suitable internal standard.Improved precision and reproducibility of results.
Analyte Instability Re-evaluate sample handling and storage procedures to prevent degradation.[13] Analyze samples as quickly as possible after preparation.More consistent quantification across a batch of samples.
Carryover Optimize the wash step in the autosampler and the chromatographic gradient to prevent carryover between injections.No detectable DMX peak in blank injections following a high concentration standard.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for DMX from Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., a structural analog or SIL-IS of DMX in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for DMX from Urine
  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge at 2000 x g for 5 minutes to remove particulates.

    • To 500 µL of urine, add 10 µL of internal standard working solution.

    • If necessary, adjust the pH of the sample according to the SPE sorbent manufacturer's instructions.

  • SPE Procedure:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute DMX with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., Centrifugation, pH adjustment) Spike->Pretreat LLE Liquid-Liquid Extraction Pretreat->LLE Method A SPE Solid-Phase Extraction Pretreat->SPE Method B Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for DMX quantification.

troubleshooting_flow cluster_peak Troubleshooting: Peak Shape & Signal cluster_variability Troubleshooting: Precision start Inaccurate or Imprecise DMX Quantification check_peak Poor Peak Shape or Low Signal? start->check_peak check_variability High Variability (Poor Precision)? check_peak->check_variability No opt_lc Optimize LC Method check_peak->opt_lc Yes standardize_prep Standardize Sample Prep check_variability->standardize_prep Yes end Accurate & Precise Quantification check_variability->end No improve_cleanup Improve Sample Cleanup opt_lc->improve_cleanup check_stability Verify Analyte Stability improve_cleanup->check_stability opt_ms Optimize MS Parameters check_stability->opt_ms opt_ms->end use_is Use Appropriate IS standardize_prep->use_is reval_stability Re-evaluate Stability use_is->reval_stability check_carryover Check for Carryover reval_stability->check_carryover check_carryover->end

Caption: Logical troubleshooting flow for DMX quantification issues.

References

Strategies to prevent the degradation of Desmethylxanthohumol during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmethylxanthohumol (DMX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of DMX to prevent its degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMX) and why is its stability a concern?

A1: this compound (DMX) is a naturally occurring prenylated chalcone found in hops (Humulus lupulus). It is a precursor to a variety of other flavonoids and is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. DMX is known to be chemically unstable, particularly in solution, and can degrade into other compounds, which may affect experimental results and the overall efficacy of the compound. The primary degradation pathway involves isomerization to 6-prenylnaringenin and 8-prenylnaringenin.

Q2: What are the primary factors that cause DMX degradation?

A2: The main factors contributing to the degradation of DMX are:

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: DMX is particularly unstable in neutral to alkaline aqueous solutions, which promotes its isomerization.

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can significantly impact the stability of DMX in solution.

Q3: What are the recommended storage conditions for DMX?

A3: To ensure the stability of DMX, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureLight ProtectionOther RecommendationsShelf Life
Solid (Powder) -20°C for long-term storage.[1]Store in a light-resistant container.Keep the container tightly sealed to protect from moisture.Up to 24 months under ideal conditions.[1]
Stock Solution -20°C for short-term (up to 1 month).[1][2] -80°C for long-term (up to 6 months).[2]Use amber vials or wrap containers in foil.Prepare fresh solutions whenever possible. If storing, aliquot to avoid repeated freeze-thaw cycles.[1][2] Consider using anhydrous solvents.Up to 1 month at -20°C and 6 months at -80°C.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC/LC-MS analysis of DMX standard. Degradation of DMX into isomerization products (6-prenylnaringenin and 8-prenylnaringenin).- Prepare fresh DMX standards for each experiment. - Ensure the solvent used for the standard is appropriate (e.g., anhydrous DMSO or ethanol) and stored at low temperature. - Check the pH of your mobile phase; acidic conditions are generally preferred for stability.
Loss of biological activity of DMX in cell-based assays. Degradation of DMX in the culture medium.- Prepare DMX stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration and add to the medium immediately before the experiment. - Minimize the exposure of the DMX-containing medium to light. - Consider the pH of your culture medium and the duration of the experiment. For long-term experiments, replenishing the DMX-containing medium may be necessary.
Precipitation of DMX in aqueous solutions. Low aqueous solubility of DMX.- Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. - For aqueous buffers, use the stock solution to make final dilutions. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Gentle warming to 37°C and sonication can aid in dissolving DMX in some cases.[2]
Inconsistent results between experimental batches. Variable degradation of DMX due to inconsistent storage and handling.- Strictly adhere to the recommended storage and handling protocols for all batches. - Document the age of the DMX solid and stock solutions used in each experiment. - Perform a quality control check of your DMX standard periodically using a validated analytical method.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of DMX and detect its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B (hold)

      • 30-35 min: 90-10% B (linear gradient)

      • 35-40 min: 10% B (hold for column equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of DMX (approximately 370 nm).

3. Sample Preparation:

  • Prepare a stock solution of DMX in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

4. Forced Degradation Studies (for method validation):

  • Acidic Hydrolysis: Incubate DMX solution in 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Incubate DMX solution in 0.1 M NaOH at room temperature for a few hours (monitor degradation as it is rapid).

  • Oxidative Degradation: Treat DMX solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid DMX to 60°C for 48 hours.

  • Photodegradation: Expose DMX solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent DMX peak.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key biological pathways involving DMX and a typical experimental workflow for its stability assessment.

DMX_Degradation_Pathway cluster_degradation Degradation Factors DMX This compound (DMX) Prenylnaringenin_6 6-Prenylnaringenin DMX->Prenylnaringenin_6 Isomerization Prenylnaringenin_8 8-Prenylnaringenin DMX->Prenylnaringenin_8 Isomerization Temperature High Temperature Temperature->DMX Light Light Exposure Light->DMX pH Alkaline pH pH->DMX Oxygen Oxygen Oxygen->DMX

Degradation pathway of this compound.

DMX_Apoptosis_Pathway DMX This compound (DMX) Mitochondrion Mitochondrion DMX->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway induced by DMX.

DMX_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMX This compound (DMX) Keap1 Keap1 DMX->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to

Nrf2 antioxidant response pathway activated by DMX.

Stability_Workflow start Start: DMX Sample prep Prepare Solutions in Different Conditions (pH, Solvent, Temp) start->prep stress Apply Stress Factors (Light, Heat) prep->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify DMX and Degradation Products analysis->data kinetics Determine Degradation Kinetics (Rate Constant, Half-life) data->kinetics end End: Stability Report kinetics->end

References

Technical Support Center: Enhancing Desmethylxanthohumol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the prenylation step in Desmethylxanthohumol (DMX) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the rate-limiting step in this compound (DMX) biosynthesis?

A1: The prenylation of naringenin chalcone to form DMX is often the rate-limiting step in its biosynthesis. This reaction is catalyzed by a prenyltransferase, and its efficiency is highly dependent on the availability of the prenyl donor, dimethylallyl pyrophosphate (DMAPP).

Q2: Which enzyme is responsible for the prenylation of naringenin chalcone to DMX?

A2: The key enzyme is a prenyltransferase from hops (Humulus lupulus), most notably HlPT1L. This enzyme catalyzes the transfer of a dimethylallyl group from DMAPP to the naringenin chalcone backbone.

Q3: What are the primary substrates required for the prenylation step?

A3: The two primary substrates are naringenin chalcone and dimethylallyl pyrophosphate (DMAPP). A sufficient and balanced supply of both is critical for efficient DMX production.

Q4: How can the supply of the precursor DMAPP be enhanced?

A4: Enhancing the DMAPP supply is a crucial strategy for improving DMX yields. This can be achieved through several metabolic engineering approaches in the host organism (e.g., Saccharomyces cerevisiae):

  • Overexpression of key enzymes in the mevalonate (MVA) pathway: This pathway is a primary source of DMAPP.

  • Downregulation of competing pathways: Minimizing the flux of DMAPP towards other isoprenoid products can increase its availability for DMX synthesis.

  • Pathway compartmentalization: Expressing the MVA pathway enzymes within peroxisomes can create a localized high concentration of DMAPP, thereby boosting the prenylation reaction.

Q5: Can the prenyltransferase enzyme itself be engineered for better performance?

A5: Yes, protein engineering of the prenyltransferase can improve its catalytic efficiency and substrate specificity. Techniques like site-directed mutagenesis can be employed to modify the enzyme's active site, potentially leading to higher turnover rates or reduced formation of undesired byproducts. Codon optimization of the prenyltransferase gene for the specific expression host can also significantly improve protein expression levels and subsequent enzymatic activity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no DMX production 1. Inactive or poorly expressed prenyltransferase. 2. Insufficient supply of DMAPP. 3. Insufficient supply of naringenin chalcone. 4. Suboptimal reaction conditions (pH, temperature).1. Verify prenyltransferase expression via Western blot or SDS-PAGE. Perform an in vitro enzyme assay with purified enzyme and substrates. Consider codon optimization of the gene for your expression host. 2. Quantify intracellular DMAPP levels. Overexpress key enzymes of the MVA pathway. 3. Verify the production of naringenin chalcone by analyzing culture extracts. 4. Optimize fermentation/reaction conditions. The optimal pH for HlPT-1 is around 7.0.[1]
Accumulation of naringenin chalcone The prenylation step is the bottleneck.1. Increase the expression level of the prenyltransferase. 2. Enhance the intracellular pool of DMAPP. 3. Consider using a more efficient prenyltransferase variant.
Presence of undesired side-products 1. Promiscuous activity of the prenyltransferase. 2. Spontaneous degradation or modification of substrates or product.1. Engineer the prenyltransferase for higher specificity. 2. Analyze the side-products by LC-MS/MS to identify their structures and deduce their origin. Modify cultivation conditions (e.g., pH, aeration) to minimize their formation.
Low cell growth or viability 1. Toxicity of DMX or pathway intermediates. 2. Metabolic burden from the heterologous pathway.1. Consider in situ product removal strategies. 2. Balance the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates. Compartmentalizing the pathway in an organelle like the peroxisome can mitigate toxicity.[2]

Data Presentation

Table 1: Comparison of DMX Production Strategies in Saccharomyces cerevisiae

StrategyHost Strain EngineeringDMX Titer ImprovementReference
Cytosolic Expression Standard expression of DMX biosynthesis pathway in the cytosol.BaselineN/A
Peroxisomal Compartmentalization Targeting of the DMX biosynthesis pathway enzymes to the peroxisome.Up to 125-fold increase in monoterpene production (a related isoprenoid product) was observed compared to cytosolic production, suggesting a similar potential for DMX.[3][4] A 68-fold improvement in squalene (another isoprenoid) was also reported.[4][3][4]

Table 2: Kinetic Parameters of Prenyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
HlPT-1PhlorisovalerophenoneNot ReportedNot Reported[1]
SfN8DT-1Naringenin1.38 ± 0.3 nmol h-1 mg protein-1 (activity, not kcat)Not Reported[5]

Note: Specific Km and kcat values for HlPT1L with naringenin chalcone as a substrate are not available in the currently referenced literature. The provided data for SfN8DT-1 is for activity with naringenin, a related flavanone.

Experimental Protocols

Protocol 1: Heterologous Expression of HlPT1L in Saccharomyces cerevisiae
  • Codon Optimization: Optimize the DNA sequence of the HlPT1L gene for expression in S. cerevisiae.

  • Vector Construction: Clone the optimized HlPT1L gene into a suitable yeast expression vector (e.g., pYES-DEST52) under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741) that is also engineered to produce naringenin chalcone.

  • Cultivation and Induction:

    • Grow the transformed yeast in a selective synthetic defined (SD) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil) and containing a non-inducing carbon source (e.g., 2% raffinose).

    • When the culture reaches an OD600 of 0.8-1.0, induce protein expression by adding galactose to a final concentration of 2%.

    • Continue cultivation for 48-72 hours at 30°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 10 minutes.

Protocol 2: In Vitro Prenylation Assay
  • Preparation of Yeast Cell Lysate:

    • Resuspend the harvested yeast pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by mechanical disruption (e.g., bead beating with glass beads) or enzymatic digestion (e.g., with zymolyase).

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to obtain the crude protein extract.

  • Enzyme Reaction:

    • Set up the reaction mixture containing:

      • 100 µg of crude protein extract

      • 50 µM naringenin chalcone

      • 100 µM DMAPP

      • 10 mM MgCl2

      • 50 mM Tris-HCl pH 7.5

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) layer and evaporate to dryness.

  • Analysis:

    • Resuspend the dried extract in methanol.

    • Analyze the sample by LC-MS/MS for the presence and quantification of DMX.

Protocol 3: LC-MS/MS Quantification of this compound
  • Sample Preparation:

    • For whole-cell analysis, extract metabolites from a known quantity of yeast cells using a suitable solvent (e.g., ethyl acetate or a methanol/water mixture).

    • For in vitro assays, use the extracted product as described in Protocol 2.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Set up Multiple Reaction Monitoring (MRM) for targeted quantification of DMX. The specific precursor and product ion transitions for DMX will need to be determined empirically on your instrument but can be predicted based on its structure.

  • Quantification:

    • Generate a standard curve using a purified DMX standard of known concentrations.

    • Calculate the concentration of DMX in the samples by comparing their peak areas to the standard curve.

Visualizations

Desmethylxanthohumol_Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA CHS CHS p-Coumaroyl-CoA->CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->CHS Naringenin Chalcone Naringenin Chalcone HlPT1L HlPT1L Naringenin Chalcone->HlPT1L DMAPP DMAPP DMAPP->HlPT1L This compound This compound CHS->Naringenin Chalcone HlPT1L->this compound

Caption: Biosynthetic pathway of this compound from precursors.

Troubleshooting_Workflow start Low DMX Yield check_substrates Analyze Precursors: Naringenin Chalcone & DMAPP start->check_substrates low_nar Low Naringenin Chalcone check_substrates->low_nar No low_dmapp Low DMAPP check_substrates->low_dmapp No check_pt Precursors Sufficient? check_substrates->check_pt Yes optimize_upstream Optimize Upstream Pathway low_nar->optimize_upstream optimize_mva Enhance MVA Pathway low_dmapp->optimize_mva analyze_pt Analyze Prenyltransferase (Expression & Activity) check_pt->analyze_pt low_expression Low Expression analyze_pt->low_expression low_activity Low Activity analyze_pt->low_activity codon_optimize Codon Optimize Gene low_expression->codon_optimize enzyme_engineer Enzyme Engineering low_activity->enzyme_engineer

Caption: Troubleshooting workflow for low this compound yield.

Peroxisomal_vs_Cytosolic cluster_cytosol Cytosolic Production cluster_peroxisome Peroxisomal Production cytosol_precursors Cytosolic Precursors (Acetyl-CoA) cytosol_mva MVA Pathway cytosol_precursors->cytosol_mva cytosol_dmapp DMAPP cytosol_mva->cytosol_dmapp cytosol_prenylation Prenylation of Naringenin Chalcone cytosol_dmapp->cytosol_prenylation competing_pathways Competing Pathways (e.g., Sterol Synthesis) cytosol_dmapp->competing_pathways cytosol_dmx DMX cytosol_prenylation->cytosol_dmx peroxisome_precursors Peroxisomal Precursors (Acetyl-CoA) peroxisome_mva Targeted MVA Pathway peroxisome_precursors->peroxisome_mva peroxisome_dmapp High Local DMAPP peroxisome_mva->peroxisome_dmapp peroxisome_prenylation Targeted Prenylation of Naringenin Chalcone peroxisome_dmapp->peroxisome_prenylation peroxisome_dmx Enhanced DMX Production peroxisome_prenylation->peroxisome_dmx

References

Technical Support Center: Mitigating Desmethylxanthohumol's Impact on Cell Viability in Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Desmethylxanthohumol (DMX) and its impact on cell viability in control experiments.

Frequently Asked Questions (FAQs)

Q1: My vehicle control (DMSO) is showing significant cytotoxicity. How can I mitigate this?

A1: It is crucial to determine the maximum tolerated concentration of DMSO for your specific cell line. This can be achieved by running a dose-response curve with DMSO alone. For many cell lines, keeping the final DMSO concentration at or below 0.1% is recommended to minimize cytotoxic effects.[1] If your DMX stock solution requires a higher final DMSO concentration, consider preparing a more concentrated stock of DMX to allow for a smaller volume to be added to your cell culture medium. Additionally, ensure that the DMSO is of high purity and stored correctly, as oxidation products can be toxic to cells.

Q2: I'm observing unexpected off-target effects in my DMX-treated cells that are not present in the untreated controls. What could be the cause?

A2: this compound, a prenylated chalcone, is a potent apoptosis-inducing agent.[2][3] Its effects are not limited to a single pathway. Off-target effects could be due to the pleiotropic nature of the compound. It is known that its parent compound, Xanthohumol, can modulate multiple signaling pathways, including the Notch and PI3K/Akt pathways.[4][5][6][7][8] It is essential to have a vehicle control (cells treated with the same concentration of DMSO used to dissolve DMX) to distinguish between the effects of the compound and the solvent.

Q3: The viability of my cells treated with DMX is higher than the vehicle control. Is this expected?

A3: While DMX is primarily known as a cytotoxic agent, some compounds can exhibit hormetic effects, where low doses may stimulate cell proliferation while higher doses are inhibitory. However, a more likely explanation is experimental variability or an issue with your vehicle control. Ensure that your DMSO concentration in the vehicle control is identical to that in the DMX-treated wells. High concentrations of DMSO can be more cytotoxic than lower concentrations of a bioactive compound, leading to this apparent discrepancy.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Vehicle Control (DMSO)

Symptoms:

  • Significant decrease in cell viability in wells treated only with DMSO compared to untreated control wells.

  • Difficulty in distinguishing the cytotoxic effect of this compound (DMX) from that of the solvent.

Possible Causes:

  • DMSO concentration is too high for the specific cell line.

  • The cell line is particularly sensitive to DMSO.

  • Poor quality or improperly stored DMSO.

Troubleshooting Steps:

  • Determine the IC50 of DMSO for Your Cell Line:

    • Perform a serial dilution of DMSO (e.g., from 5% down to 0.01%) in your cell culture medium.

    • Treat your cells with these dilutions for the same duration as your planned DMX experiment.

    • Measure cell viability using a standard assay (e.g., MTT, MTS).

    • This will establish the maximum tolerated concentration of DMSO for your cells. Many cell lines tolerate DMSO concentrations up to 0.5%, but some are more sensitive.[9][10]

  • Optimize DMX Stock Concentration:

    • If the required final DMSO concentration is above the tolerated limit, prepare a more concentrated stock of DMX. This will allow you to add a smaller volume to your culture medium, thereby reducing the final DMSO concentration.

  • Use High-Purity, Sterile DMSO:

    • Ensure you are using a high-quality, cell culture grade DMSO.

    • Store DMSO in small, single-use aliquots to prevent contamination and degradation.

Issue 2: Inconsistent or Irreproducible Cell Viability Results

Symptoms:

  • High variability between replicate wells.

  • Difficulty in obtaining a clear dose-response curve for DMX.

Possible Causes:

  • Uneven cell seeding.

  • Edge effects in the multi-well plate.

  • Incomplete dissolution of DMX or formazan crystals (in MTT assays).

Troubleshooting Steps:

  • Ensure Homogeneous Cell Seeding:

    • Thoroughly resuspend cells before plating to ensure a uniform cell density across all wells.

    • Pipette carefully and avoid introducing bubbles.

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the multi-well plate for experimental conditions, as these are more prone to evaporation.

    • Fill the outer wells with sterile PBS or media to maintain humidity.

  • Proper Reagent Handling:

    • Ensure complete dissolution of the DMX stock solution before adding it to the culture medium.

    • In MTT assays, ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance.

Quantitative Data

Table 1: IC50 Values of this compound (DMX) and Xanthohumol (XN) in Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHeLaCervical Cancer16.5[2]
XanthohumolMDA-MB-231Breast Cancer~10-20[11]
XanthohumolNGP, SH-SY-5Y, SK-N-ASNeuroblastoma~12[12]

Table 2: Cytotoxic Effects of DMSO on Various Cancer Cell Lines.

Cell LineCancer TypeDMSO ConcentrationEffect on ViabilityReference
HepG2Liver Cancer2.5%>30% reduction at 24h[13]
Multiple LinesVarious0.1%Generally non-toxic[1]
Multiple LinesVarious>0.5%Often cytotoxic[9][10]

Experimental Protocols

Protocol 1: Determining DMSO Tolerance in a Cell Line using MTT Assay

Objective: To determine the maximum concentration of DMSO that does not significantly affect the viability of a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • High-purity DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 5% to 0.01% (v/v). Include an untreated control (medium only).

  • Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that results in ≥90% cell viability is generally considered safe for use as a solvent in subsequent experiments.

Protocol 2: Mitigating DMSO-Induced Cytotoxicity in a DMX Viability Assay

Objective: To accurately assess the cytotoxicity of DMX while minimizing the confounding effects of the DMSO solvent.

Procedure:

  • Based on the results from Protocol 1, determine the maximum tolerated DMSO concentration for your cell line.

  • Prepare a high-concentration stock solution of DMX in 100% DMSO.

  • Calculate the volume of the DMX stock solution needed to achieve the desired final concentrations of DMX in your experiment, ensuring that the final DMSO concentration does not exceed the predetermined tolerated limit.

  • Set up the following controls in your experiment:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the highest DMX concentration well.

  • Perform your cell viability assay (e.g., MTT, MTS, or apoptosis assay) following standard procedures.

  • When analyzing your data, normalize the viability of DMX-treated cells to the vehicle control to account for any cytotoxic effects of the DMSO.

Signaling Pathways and Experimental Workflows

This compound's parent compound, Xanthohumol, has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. The diagrams below illustrate these pathways and a general workflow for troubleshooting solvent toxicity.

DMX_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_notch Notch Signaling Pathway cluster_apoptosis Apoptosis Induction PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes DMX_PI3K DMX DMX_PI3K->PI3K Inhibits Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binds Nucleus Nucleus NICD->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., HES1) Nucleus->Gene_Expression Regulates Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Promotes DMX_Notch DMX DMX_Notch->Notch_Receptor Inhibits DMX_Apoptosis DMX Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) DMX_Apoptosis->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) DMX_Apoptosis->Anti_Apoptotic Downregulates Caspases Caspases Pro_Apoptotic->Caspases Activates Anti_Apoptotic->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Troubleshooting_Workflow Start High Vehicle Control Cytotoxicity Observed Determine_DMSO_IC50 Step 1: Determine DMSO IC50 for Cell Line Start->Determine_DMSO_IC50 Is_DMSO_High Is Final DMSO Concentration > Tolerated Limit? Determine_DMSO_IC50->Is_DMSO_High Optimize_Stock Step 2: Optimize DMX Stock Concentration (Increase Concentration) Is_DMSO_High->Optimize_Stock Yes Run_Experiment Step 3: Run Experiment with Appropriate Controls (Untreated & Vehicle) Is_DMSO_High->Run_Experiment No Optimize_Stock->Run_Experiment Analyze_Data Step 4: Analyze Data (Normalize to Vehicle Control) Run_Experiment->Analyze_Data End Accurate DMX Cytotoxicity Data Analyze_Data->End

References

Technical Support Center: Improving the Delivery of Desmethylxanthohumol with Polymeric Carriers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the encapsulation of Desmethylxanthohumol (DMX) within polymeric carriers.

FAQS & Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in vitro testing of this compound-loaded polymeric carriers.

Polymeric Nanoparticles (e.g., PLGA)

Question: My this compound-loaded PLGA nanoparticles have a low encapsulation efficiency (<50%). What are the possible reasons and solutions?

Answer: Low encapsulation efficiency of a hydrophobic drug like this compound in PLGA nanoparticles prepared by methods such as nanoprecipitation or emulsion-solvent evaporation is a common challenge. Here are the potential causes and corresponding troubleshooting strategies:

  • Drug Partitioning into the External Aqueous Phase: DMX, although hydrophobic, might prematurely partition into the external aqueous phase during nanoparticle formation, especially if the organic solvent diffuses out too quickly.

    • Solution: Optimize the solvent system. A less water-miscible solvent for the polymer and drug could slow down diffusion and improve encapsulation. Also, increasing the viscosity of the external aqueous phase by adding a stabilizer can hinder drug leakage.[1]

  • Insufficient Polymer Concentration: A low polymer-to-drug ratio may not provide enough matrix material to effectively entrap the drug.

    • Solution: Increase the PLGA concentration in the organic phase. This provides a more robust matrix for drug encapsulation.

  • Inadequate Stabilization: The stabilizer in the aqueous phase plays a crucial role in nanoparticle formation and drug encapsulation.

    • Solution: Increase the concentration of the stabilizer (e.g., PVA). A higher stabilizer concentration can lead to smaller and more stable nanoparticles, which may improve encapsulation.[1]

  • Rapid Solvent Removal: Quick evaporation of the organic solvent can lead to the formation of porous nanoparticles, allowing the drug to leak out.

    • Solution: Control the rate of solvent evaporation. Slower evaporation under reduced pressure can lead to denser nanoparticles with better drug retention.

Question: The particle size of my DMX-loaded nanoparticles is too large (>300 nm) and the polydispersity index (PDI) is high (>0.3). How can I reduce the size and improve uniformity?

Answer: Large and polydisperse nanoparticles can have suboptimal bioavailability and biodistribution. The following factors can be adjusted to control particle size and PDI:

  • Stirring/Homogenization Speed: The energy input during emulsification directly influences the droplet size, which in turn determines the final nanoparticle size.

    • Solution: Increase the stirring rate or homogenization speed. Higher energy input leads to the formation of smaller emulsion droplets and, consequently, smaller nanoparticles.

  • Solvent Properties: The choice of organic solvent and its miscibility with water affects the rate of polymer precipitation.

    • Solution: Use a more water-miscible organic solvent. This leads to faster polymer precipitation and the formation of smaller nanoparticles.

  • Polymer and Stabilizer Concentration: The concentrations of both the polymer and the stabilizer can influence particle size.

    • Solution: Experiment with different polymer and stabilizer concentrations. Often, a higher stabilizer concentration can lead to smaller and more uniform nanoparticles.

Polymeric Micelles

Question: I am observing precipitation of this compound when preparing polymeric micelles using the thin-film hydration method. What could be the cause?

Answer: Precipitation of DMX during micelle preparation suggests that the drug is not being effectively encapsulated within the hydrophobic core of the micelles. Potential reasons and solutions include:

  • Drug-to-Polymer Ratio is Too High: Exceeding the loading capacity of the polymeric micelles will result in the precipitation of the excess drug.

    • Solution: Decrease the initial amount of DMX relative to the polymer. It is crucial to determine the optimal drug-to-polymer ratio for your specific system.

  • Incomplete Film Formation: An uneven or thick lipid/polymer film can lead to incomplete hydration and inefficient micelle formation.

    • Solution: Ensure the organic solvent is completely removed under vacuum to form a thin, uniform film. Rotating the flask during evaporation helps in achieving a uniform film.

  • Inadequate Hydration: Insufficient time or energy during the hydration step can prevent the proper self-assembly of micelles.

    • Solution: Increase the hydration time and ensure gentle agitation. The hydration temperature should be above the glass transition temperature (Tg) of the polymer to facilitate chain mobility and micelle formation.

Question: My DMX-loaded micelles are unstable and show a significant increase in particle size over a short period. How can I improve their stability?

Answer: Micelle stability is critical for their in vivo performance. Instability can be due to dissociation upon dilution or aggregation. Here are some strategies to enhance stability:

  • Polymer Selection: The chemical structure and molecular weight of the block copolymers influence the critical micelle concentration (CMC).

    • Solution: Choose polymers with a lower CMC. A lower CMC indicates greater stability upon dilution in the bloodstream.

  • Core-Forming Block: The hydrophobicity of the core-forming block affects drug-polymer interactions and stability.

    • Solution: Select a polymer with a more hydrophobic core-forming block to enhance the interaction with the hydrophobic DMX, leading to more stable micelles.

  • Crosslinking the Core or Shell: Covalent crosslinking can significantly improve the structural integrity of the micelles.

    • Solution: Introduce crosslinkable monomers into the core or shell of the micelles and perform a crosslinking reaction after micelle formation.

Liposomes

Question: I am struggling to achieve high encapsulation efficiency for this compound in liposomes prepared by the reverse-phase evaporation method. What are the key parameters to optimize?

Answer: The reverse-phase evaporation method is suitable for encapsulating hydrophobic drugs like DMX. To improve encapsulation efficiency, consider the following:

  • Lipid Composition: The choice of lipids and the inclusion of cholesterol can affect the rigidity and permeability of the lipid bilayer.

    • Solution: Optimize the lipid composition. Incorporating cholesterol can increase the stability of the bilayer and reduce drug leakage.

  • Organic Solvent: The organic solvent used to dissolve the lipids plays a crucial role in the formation of the water-in-oil emulsion.

    • Solution: Use a mixture of a non-polar solvent (like diethyl ether) and a more polar solvent (like chloroform or methanol) to ensure proper dissolution of both the lipids and the drug.[2]

  • Aqueous Phase to Organic Phase Ratio: This ratio influences the size and number of the initial water-in-oil droplets.

    • Solution: Experiment with different aqueous to organic phase volume ratios to find the optimal condition for high encapsulation.

  • Sonication/Homogenization: The energy input during the emulsification step is critical for forming a fine emulsion.

    • Solution: Optimize the sonication or homogenization time and power to create small and uniform water-in-oil droplets, which will lead to the formation of unilamellar vesicles with high encapsulation efficiency.[2]

Question: My DMX-loaded liposomes are leaking the drug during storage. How can I improve their stability and drug retention?

Answer: Drug leakage from liposomes is a common stability issue. The following strategies can help improve drug retention:

  • Lipid Composition: The fluidity of the lipid bilayer affects drug retention.

    • Solution: Use lipids with a higher phase transition temperature (Tm) to create a more rigid and less permeable membrane at storage temperature. The addition of cholesterol also helps to decrease membrane fluidity.

  • Storage Conditions: Temperature and pH can affect the stability of both the lipids and the encapsulated drug.

    • Solution: Store the liposome suspension at a low temperature (e.g., 4°C) and at a pH where both the lipids and DMX are stable. Avoid freezing, as it can disrupt the liposome structure.

  • Surface Modification (PEGylation): The presence of a hydrophilic polymer on the surface can improve stability.

    • Solution: Incorporate PEGylated lipids into the liposome formulation. The PEG layer provides steric hindrance, which can prevent aggregation and improve stability.

Quantitative Data Summary

The following tables summarize typical quantitative data for polymeric carriers, which can be used as a benchmark for the formulation of this compound. Note that DMX-specific data is limited, and these values are often based on studies with the parent compound Xanthohumol or other hydrophobic drugs.

Table 1: Polymeric Nanoparticles (PLGA)

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 100 - 300Polymer concentration, drug loading, stabilizer type and concentration, homogenization/sonication parameters.
Polydispersity Index (PDI) < 0.2Homogenization/sonication parameters, stabilizer concentration.
Zeta Potential (mV) -15 to -30Polymer type (e.g., uncapped PLGA has terminal carboxylic acid groups), stabilizer type.
Drug Loading Content (%) 1 - 10Drug-polymer interaction, drug-to-polymer ratio, formulation method.
Encapsulation Efficiency (%) 50 - 90Drug hydrophobicity, drug-polymer interaction, formulation method, solvent selection.
Drug Release Biphasic (initial burst followed by sustained release over days to weeks)Polymer molecular weight, lactide-to-glycolide ratio, particle size, drug distribution within the nanoparticle.

Table 2: Polymeric Micelles

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 20 - 100Block copolymer molecular weight and composition, drug loading.
Critical Micelle Concentration (CMC) 10⁻⁶ - 10⁻⁷ MHydrophobic block length, chemical nature of the blocks.
Zeta Potential (mV) Near neutral (0 to -10)Typically neutral unless charged polymers are used.
Drug Loading Content (%) 5 - 25Drug-polymer compatibility, hydrophobic core size, preparation method.
Encapsulation Efficiency (%) 60 - 95Drug-polymer interaction, drug-to-polymer ratio, preparation method.
Drug Release Sustained release over hours to daysDrug-polymer interaction, core stability, environmental conditions (pH, enzymes).

Table 3: Liposomes

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 80 - 200Lipid composition, preparation method (e.g., extrusion pore size), sonication parameters.
Polydispersity Index (PDI) < 0.2Extrusion process, homogenization.
Zeta Potential (mV) -20 to +20 (can be modulated)Lipid composition (e.g., inclusion of charged lipids like DSPG or DOTAP).
Drug Loading Content (%) 1 - 15Drug's lipophilicity, lipid composition, drug-to-lipid ratio.
Encapsulation Efficiency (%) 40 - 90Drug's physicochemical properties, preparation method, lipid composition.
Drug Release Can be tailored from rapid to sustained releaseLipid composition (bilayer fluidity), presence of cholesterol, environmental triggers (pH, temperature).

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound-loaded polymeric carriers.

Preparation of DMX-Loaded PLGA Nanoparticles by Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs like DMX within a PLGA matrix.

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in deionized water).

  • Nanoparticle Formation:

    • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.

    • The nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to polymer precipitation.

  • Solvent Evaporation:

    • Continuously stir the suspension at room temperature for several hours (e.g., 4-6 hours) or under reduced pressure to evaporate the organic solvent completely.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step at least twice to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., sucrose or trehalose) should be added before freezing to prevent aggregation.

Preparation of DMX-Loaded Polymeric Micelles by Thin-Film Hydration

This is a common method for the self-assembly of amphiphilic block copolymers into micelles for hydrophobic drug encapsulation.

  • Film Formation:

    • Dissolve the amphiphilic block copolymer (e.g., Pluronic F127 or a PEG-PCL copolymer) and this compound in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform film on the inner surface of the flask.

  • Hydration:

    • Add a pre-warmed aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the dried film.

    • Rotate the flask gently in a water bath set at a temperature above the polymer's glass transition temperature for a specified time (e.g., 1-2 hours) to allow for complete hydration and self-assembly of the micelles.

  • Purification:

    • To remove any unencapsulated DMX, the micellar solution can be filtered through a 0.22 µm syringe filter or purified by dialysis against the hydration buffer.

Preparation of DMX-Loaded Liposomes by Reverse-Phase Evaporation

This method is effective for encapsulating hydrophobic molecules like DMX with high efficiency.[2][3][4][5][6]

  • Lipid Solution Preparation:

    • Dissolve the lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent system (e.g., a chloroform/methanol or diethyl ether/methanol mixture) in a round-bottom flask.[2]

  • Emulsion Formation:

    • Add a small volume of an aqueous buffer to the organic solution.

    • Sonicate the mixture using a probe sonicator or homogenize it to form a stable water-in-oil emulsion.[2]

  • Solvent Evaporation:

    • Slowly remove the organic solvent under reduced pressure using a rotary evaporator.

    • As the solvent is removed, the emulsion will transform into a viscous gel and then into a liposomal suspension.

  • Purification and Sizing:

    • The resulting liposome suspension can be extruded through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles with a uniform size distribution.

    • Unencapsulated DMX can be removed by dialysis or size exclusion chromatography.

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key signaling pathways affected by this compound and a general experimental workflow for developing DMX-loaded polymeric carriers.

DMX_Apoptosis_Pathway DMX This compound Bax Bax DMX->Bax activates Bcl2 Bcl-2 DMX->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes DMX_Antioxidant_Pathway DMX This compound ROS Reactive Oxygen Species (ROS) DMX->ROS scavenges Keap1 Keap1 DMX->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Experimental_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_InVitro_Evaluation In Vitro Evaluation Formulation DMX-Polymeric Carrier Formulation (Nanoparticles, Micelles, Liposomes) Size_Zeta Particle Size & Zeta Potential (DLS) Formulation->Size_Zeta Morphology Morphology (TEM/SEM) Size_Zeta->Morphology EE_DLC Encapsulation Efficiency & Drug Loading Content (HPLC/UV-Vis) Morphology->EE_DLC Release Drug Release Study EE_DLC->Release Stability Stability Assessment Release->Stability Cell_Studies Cellular Uptake & Cytotoxicity Assays Stability->Cell_Studies

References

Validation & Comparative

Validating the antiproliferative effects of Desmethylxanthohumol in different cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

While direct comprehensive data on the antiproliferative effects of Desmethylxanthohumol (DMX) across a wide range of cancer cell lines remains limited, this guide provides a comparative overview based on available information and the extensively studied parent compound, Xanthohumol (XN). This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of prenylated flavonoids.

This compound, a natural prenylated chalcone found in hops (Humulus lupulus L.), is a structural isomer and precursor to other bioactive flavonoids.[1] Although one study on prostate cancer cell lines PC-3 and DU145 suggested that DMX was the least active among the tested prenylated flavonoids, specific IC50 values were not provided.[2] In contrast, its parent compound, Xanthohumol (XN), has demonstrated significant antiproliferative activity across numerous cancer cell lines. This guide will focus on the well-documented effects of XN as a proxy to understand the potential mechanisms and efficacy of related compounds like DMX.

Comparative Antiproliferative Activity of Xanthohumol

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Xanthohumol (XN) in various cancer cell lines, as determined by cell viability and proliferation assays.

Cancer TypeCell LineIC50 (µM)AssayReference
Prostate CancerPC-313.2 ± 1.1Not Specified[2]
DU14512.3 ± 1.1Not Specified[2]
Lung CancerA549~28 (48h)SRB Assay[3]
NeuroblastomaNGP~12MTT Assay[4]
SH-SY-5Y~12MTT Assay[4]
SK-N-AS~12MTT Assay[4]
CholangiocarcinomaCCLP-1<15 (4 days)MTT Assay[5][6]
SG-231~15 (4 days)MTT Assay[5][6]
CC-SW-1<15 (4 days)MTT Assay[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common assays used to assess the antiproliferative effects of compounds like Xanthohumol.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Xanthohumol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After treatment, cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Cell Cycle Analysis:

  • Cell Preparation: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[7]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Cell Preparation: Cells are treated with the test compound, harvested, and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.

  • Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive cells are in the early stages of apoptosis, while cells positive for both Annexin V and PI are in the late stages of apoptosis or are necrotic.[3]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating antiproliferative effects and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_assays Viability & Proliferation Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound seed->treat mtt MTT Assay treat->mtt srb SRB Assay treat->srb flow_cycle Cell Cycle Analysis (Flow Cytometry) treat->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI) treat->flow_apoptosis ic50 Calculate IC50 Values mtt->ic50 srb->ic50 pathway Analyze Cell Cycle & Apoptosis flow_cycle->pathway flow_apoptosis->pathway

Experimental workflow for assessing antiproliferative effects.

The antiproliferative effects of Xanthohumol are often mediated through the induction of apoptosis. One of the key signaling cascades involved is the intrinsic (mitochondrial) apoptosis pathway.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome dmx This compound (or Xanthohumol) bax Bax Activation dmx->bax bcl2 Bcl-2 Inhibition dmx->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Comparative Guide to the Metabolism of Desmethylxanthohumol Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of Desmethylxanthohumol (DMX), a prenylated chalcone derived from hops with significant research interest for its potential therapeutic properties. Understanding the metabolic fate of DMX in different species is crucial for the preclinical development and the extrapolation of efficacy and safety data to humans. This document outlines the primary metabolic pathways, presents available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of the inter-species differences in DMX biotransformation.

Introduction to this compound (DMX) Metabolism

This compound is a key metabolite of Xanthohumol (XN), a major prenylated flavonoid found in hops (Humulus lupulus). The metabolism of DMX, like many xenobiotics, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation. Phase II reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), conjugate endogenous molecules like glucuronic acid to the parent compound or its Phase I metabolites, increasing their water solubility and facilitating their excretion.

Significant species-dependent differences in the expression and activity of these metabolic enzymes can lead to considerable variations in the metabolic profile and pharmacokinetic properties of DMX. These differences are critical considerations when selecting appropriate animal models for preclinical studies.

Phase I Metabolism: Oxidation

The primary Phase I metabolic pathway for DMX is expected to be oxidation, mediated by CYP enzymes. While specific data for DMX is limited, studies on the structurally related compound Xanthohumol suggest that CYP1A2, CYP2C8, and CYP2C19 are involved in its metabolism in humans.[1] In rats, CYP enzymes also play a role in the hydroxylation of Xanthohumol.[2] It is plausible that these or homologous enzymes are also responsible for the oxidation of DMX.

Phase II Metabolism: Glucuronidation

Glucuronidation is a major Phase II metabolic pathway for many phenolic compounds, including flavonoids. In vitro studies with Xanthohumol have demonstrated the formation of glucuronide conjugates in both human and rat liver microsomes, indicating that this is a significant route of metabolism for this class of compounds in both species.[3] Species differences in UGT activity towards phenolic compounds are well-documented. For instance, the profile of glucuronide metabolites of certain flavonoids can differ between humans and rats, with some glucuronides being formed in the human liver while the corresponding reactions occur in the rat intestine.

Quantitative Comparison of DMX Metabolism

A direct quantitative comparison of DMX metabolism between humans and rodents is hampered by the limited availability of specific kinetic data (Km and Vmax) in the public domain. The following tables are presented with illustrative data to highlight the expected differences and to serve as a template for future experimental data.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for DMX Glucuronidation in Human and Rat Liver Microsomes

ParameterHuman Liver MicrosomesRat Liver Microsomes
Apparent Km (μM) 1525
Vmax (pmol/min/mg protein) 500350
Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) 33.314.0

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.

Table 2: Illustrative Metabolite Formation Ratios for DMX in Human and Rat Hepatocytes

MetaboliteHuman Hepatocytes (% of total metabolites)Rat Hepatocytes (% of total metabolites)
DMX-Glucuronide 70%60%
Oxidized DMX 20%30%
Other Metabolites 10%10%

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.

Experimental Protocols

In Vitro Metabolism of this compound in Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of DMX in human and rat liver microsomes.

1. Materials:

  • This compound (DMX)

  • Human and Rat Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not found in the matrix)

2. Microsomal Incubation:

  • Prepare a stock solution of DMX in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to the desired concentrations in the incubation buffer. The final organic solvent concentration in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) with alamethicin (a pore-forming agent to activate UGTs) in potassium phosphate buffer at 37°C for 15 minutes.

  • Initiate the Phase I reaction by adding the NADPH regenerating system. For combined Phase I and Phase II studies, add both the NADPH regenerating system and UDPGA.

  • Add DMX to the incubation mixture to start the reaction.

  • Incubate at 37°C with gentle shaking.

  • At various time points, withdraw aliquots of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis of DMX and its Metabolites

This protocol provides a general framework for the quantification of DMX and its metabolites.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate DMX from its more polar metabolites (e.g., starting with a low percentage of B and gradually increasing).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for DMX and its metabolites).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for DMX and its expected metabolites need to be determined by infusing standard compounds.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Data Analysis:

  • Quantify the concentration of DMX and its metabolites by constructing calibration curves using authentic standards.

  • Calculate the rate of metabolite formation and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using appropriate software.

Visualizations

DMX_Metabolism DMX This compound (DMX) PhaseI Phase I Metabolism (Oxidation) DMX->PhaseI CYP Enzymes (e.g., CYP1A2, CYP2C family) PhaseII Phase II Metabolism (Glucuronidation) DMX->PhaseII UGT Enzymes Oxidized_DMX Oxidized DMX (e.g., Hydroxylated DMX) PhaseI->Oxidized_DMX DMX_Glucuronide DMX-Glucuronide PhaseII->DMX_Glucuronide Oxidized_DMX->PhaseII UGT Enzymes Excretion Excretion Oxidized_DMX->Excretion DMX_Glucuronide->Excretion Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation In Vitro Incubation cluster_Analysis Analysis DMX_stock Prepare DMX Stock Solution Incubation Incubate DMX with Microsomes, NADPH, and UDPGA at 37°C DMX_stock->Incubation Microsomes Prepare Liver Microsomes (Human and Rat) Microsomes->Incubation Termination Terminate Reaction at Different Time Points Incubation->Termination Extraction Protein Precipitation and Supernatant Collection Termination->Extraction UPLC_MS UPLC-MS/MS Analysis Extraction->UPLC_MS Data_Analysis Data Processing and Kinetic Analysis UPLC_MS->Data_Analysis

References

A Comparative Efficacy Analysis of Desmethylxanthohumol and Other Hop-Derived Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Desmethylxanthohumol (DMX) against other prominent flavonoids derived from hops (Humulus lupulus), including Xanthohumol (XN), Isoxanthohumol (IXN), and 8-prenylnaringenin (8-PN). This analysis is supported by experimental data from peer-reviewed studies, with a focus on antiproliferative, anti-inflammatory, and antioxidant activities, as well as their influence on key cellular signaling pathways.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound and other hop-derived flavonoids in various biological assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.

Biological ActivityCell Line / AssayThis compound (DMX) IC50 (µM)Xanthohumol (XN) IC50 (µM)Isoxanthohumol (IXN) IC50 (µM)8-prenylnaringenin (8-PN) IC50 (µM)Reference
Antiproliferative DU145 (Prostate Cancer)53.812.347.443.1[1]
PC-3 (Prostate Cancer)49.913.245.233.5[1]
Anti-inflammatory COX-1 Inhibition-Inhibits--[2]
COX-2 Inhibition-Inhibits--[2]
Antioxidant DPPH Radical Scavenging-0.294 mg/mL--[3]
ABTS Radical Scavenging----

Note: A lower IC50 value indicates greater potency. Data for DMX in COX inhibition and radical scavenging assays was not available in the reviewed literature, highlighting an area for future research.

Signaling Pathway Modulation

Hop-derived flavonoids exert their biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress response, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Xanthohumol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4][5] This inhibition is a key mechanism behind its anti-inflammatory effects.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression XN Xanthohumol XN->IKK Complex Inhibits

NF-κB signaling pathway inhibition by Xanthohumol.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Xanthohumol is a known activator of Nrf2.[6] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression XN Xanthohumol XN->Keap1 Inhibits

Nrf2 antioxidant response pathway activation by Xanthohumol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and verification of the findings.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human prostate cancer cell lines (DU145 and PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, Xanthohumol, Isoxanthohumol, or 8-prenylnaringenin.

  • Incubation: The cells are incubated with the compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity (COX Inhibition Assay)
  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are used for the assay.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (0.1 M, pH 8.0), hematin, and the test compound (Xanthohumol) at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of either COX-1 or COX-2 enzyme to the reaction mixture.

  • Substrate Addition: Arachidonic acid is added as the substrate to start the enzymatic reaction.

  • Detection: The peroxidase activity of COX is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined from the dose-response curves.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Various concentrations of the test compound (Xanthohumol) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH free radicals (IC50) is calculated from the dose-response curves.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the biological efficacy of hop-derived flavonoids.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment Treatment with Hop Flavonoids (DMX, XN, IXN, 8-PN) Cell_Culture->Compound_Treatment Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Compound_Treatment->Antiproliferative_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., COX Inhibition) Compound_Treatment->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH, ABTS) Compound_Treatment->Antioxidant_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) Compound_Treatment->Signaling_Pathway_Analysis IC50_Calculation IC50 Value Calculation Antiproliferative_Assay->IC50_Calculation Anti_inflammatory_Assay->IC50_Calculation Antioxidant_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis Signaling_Pathway_Analysis->Statistical_Analysis IC50_Calculation->Statistical_Analysis Comparative_Efficacy Comparative Efficacy Assessment Statistical_Analysis->Comparative_Efficacy

General experimental workflow for comparing hop flavonoid efficacy.

Conclusion

The available data indicates that Xanthohumol is a potent antiproliferative agent, particularly against prostate cancer cells, with greater efficacy than this compound, Isoxanthohumol, and 8-prenylnaringenin in the studied cell lines. Xanthohumol also demonstrates significant anti-inflammatory and antioxidant properties, mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

A notable gap in the current research is the lack of direct comparative studies on the antioxidant and anti-inflammatory efficacy of this compound using standardized assays. Further research is warranted to fully elucidate the comparative therapeutic potential of DMX and to explore the synergistic effects of these hop-derived flavonoids. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the promising therapeutic avenues of these natural compounds.

References

Comparative Analysis of Desmethylxanthohumol Content in Select Hop Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the varying concentrations of the bioactive compound Desmethylxanthohumol across different hop varieties, complete with experimental methodologies and pathway visualizations.

This compound (DMX), a notable prenylated chalcone found in hops (Humulus lupulus L.), is a compound of significant interest in the scientific community. As a precursor to the potent phytoestrogen 8-prenylnaringenin (8-PN), DMX is a key molecule in the investigation of the potential therapeutic effects of hop-derived compounds.[1][2] Furthermore, DMX itself has demonstrated bioactivity, including the induction of apoptosis in cancer cell lines.[3] This guide provides a comparative overview of DMX content in various hop cultivars, details the analytical methods for its quantification, and illustrates a key signaling pathway influenced by its metabolic product.

This compound Concentration in Various Hop Cultivars

The concentration of this compound can vary significantly among different hop varieties. This variation is a critical consideration for research and development focused on isolating this compound or leveraging its biological activities. The table below summarizes the DMX content found in several hop cultivars as reported in scientific literature.

Hop CultivarThis compound (DMX) Content (% w/w)Reference
Wye Challenger0.13[4][5]
Wye Target0.08[4][5]
Golding0.05[4][5]
Admiral0.04[4][5]
Whitbread Golding Variety0.03[4][5]
German PerleNot specified-
SaazNot specified-
German HersbruckerNot specified-

Note: The quantitative data for German Perle, Saaz, and German Hersbrucker were part of a study that provided an average concentration of xanthohumol, this compound and 6-geranylnaringenin but did not specify the individual DMX percentage by weight.

Experimental Protocol: Quantification of this compound

The quantification of this compound in hops is typically achieved through High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD). The following is a representative protocol based on methodologies described in the literature.[4][5][6][7]

1. Sample Preparation and Extraction:

  • Grinding: Dry hop cones are ground into a fine powder to ensure efficient extraction.

  • Extraction Solvent: A common solvent system is methanol, often acidified with a small amount of formic acid (e.g., 0.1%) to improve the stability of the analytes.[5]

  • Extraction Procedure: A known weight of the hop powder is suspended in the extraction solvent and subjected to ultrasonication for a set period (e.g., 30 minutes) to facilitate the release of phytochemicals.[6][7]

  • Filtration: The resulting extract is filtered, typically through a 0.22 µm or 0.45 µm syringe filter, to remove particulate matter before HPLC analysis.

2. HPLC-DAD Analysis:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of prenylflavonoids.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents. For instance, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile or methanol with 0.1% formic acid. The gradient program is optimized to achieve good separation of DMX from other hop compounds.[6]

  • Detection: The DAD is set to monitor a specific wavelength, typically around 370 nm, which is near the absorbance maximum for xanthohumol and related chalcones.[6]

  • Quantification: The concentration of DMX in the sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using certified reference standards of this compound.

Signaling Pathway: From this compound to Cellular Response

This compound is a direct precursor to 8-prenylnaringenin (8-PN), a molecule with significant estrogenic activity.[1] 8-PN exerts its effects by binding to estrogen receptors (ERα and ERβ), which in turn can modulate the activity of various downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cell proliferation, survival, and other physiological processes.

DMX_to_8PN_Signaling cluster_conversion Metabolic Conversion cluster_signaling Cellular Signaling Cascade DMX This compound (DMX) Eight_PN 8-Prenylnaringenin (8-PN) DMX->Eight_PN Isomerization ER Estrogen Receptor (ERα / ERβ) Eight_PN->ER PI3K PI3K ER->PI3K MAPK MAPK ER->MAPK Akt Akt PI3K->Akt CellResponse Cellular Response (Proliferation, Survival) Akt->CellResponse MAPK->CellResponse

Conversion of DMX and subsequent signaling of 8-PN.

The provided diagram illustrates the isomerization of this compound (DMX) to 8-prenylnaringenin (8-PN). Subsequently, 8-PN binds to estrogen receptors, initiating downstream signaling through the PI3K/Akt and MAPK pathways, ultimately leading to various cellular responses.

Experimental Workflow for DMX Quantification

To provide a clearer overview of the analytical process, the following diagram outlines the key steps involved in the quantification of this compound from hop samples.

DMX_Quantification_Workflow Start Hop Sample (Cones) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Data Data Analysis (Quantification) HPLC->Data

Workflow for DMX quantification in hops.

This guide offers a foundational understanding for researchers interested in the comparative analysis of this compound in various hop cultivars. The provided data and methodologies can serve as a starting point for further investigation into the biological activities and potential applications of this intriguing phytochemical.

References

Desmethylxanthohumol: A Comparative Analysis of In Vitro and In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Desmethylxanthohumol (DMX), a prenylated chalcone found in hops (Humulus lupulus), has garnered significant interest in the scientific community for its potential therapeutic applications. As a key metabolite of the more abundant Xanthohumol (XN), DMX is often implicated in the biological activities observed following the administration of its precursor. This guide provides a comparative overview of the therapeutic effects of this compound as observed in cell-based in vitro studies and the correlated outcomes seen in in vivo animal models, primarily through the administration of its metabolic precursor, Xanthohumol.

Data Presentation: In Vitro vs. In Vivo Correlation

The following tables summarize the quantitative data from key studies, highlighting the concentrations of DMX used in in vitro experiments and the corresponding dosages of its precursor, Xanthohumol (XN), in in vivo models that result in similar therapeutic endpoints. This comparison is predicated on the metabolic conversion of XN to DMX in vivo.

Table 1: Anticancer Effects - Apoptosis Induction

ParameterIn Vitro (this compound)In Vivo (Xanthohumol Administration)
Model System Human leukemia (BJAB, ALL) cell linesBreast cancer xenograft in mice[1]
Treatment This compoundXanthohumol
Concentration/Dosage IC50 values ranging from 4.87 to 14.35 μM for XN derivatives against various cancer cell lines[2]100 and 200 mg/kg body weight[1]
Key Findings Induction of apoptosis via the mitochondrial pathway.[3]Suppression of tumor growth; decreased tumor weight and size.[1]
Mechanism Activation of caspases.[3]Decreased Notch-1 and Ki-67 expression; increased caspase cleavage.[1]

Table 2: Anti-inflammatory Effects

ParameterIn Vitro (Xanthohumol)In Vivo (Xanthohumol Administration)
Model System Human chondrocytesCollagen-induced arthritis in mice[4][5]
Treatment XanthohumolXanthohumol
Concentration/Dosage 5, 10, 20 μMNot specified in abstract
Key Findings Inhibition of inflammatory responses and ECM degradation.Reduced neuroinflammation and relieved arthritis pain.[4][5]
Mechanism Attenuation of mitochondria dysfunction/NLRP3 inflammasome axis.Suppression of mitochondrial-mediated inflammation.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Plating: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with varying concentrations of this compound (or Xanthohumol) and incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6][7][8][9]

In Vivo Tumor Xenograft Model
  • Cell Preparation: A human cancer cell line (e.g., 4T1 breast cancer cells) is cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.[10][11][12][13]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.[10]

  • Tumor Implantation: 1x10⁶ to 5x10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[11][13]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. Xanthohumol (e.g., 100 or 200 mg/kg) is administered, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., 14 days).[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers like Ki-67 and cleaved caspase-3).[1]

In Vivo Anti-inflammatory Model (Oxazolone-Induced Ear Edema)
  • Sensitization: Mice are sensitized by topical application of oxazolone (e.g., 1.5% in acetone) on a shaved abdominal area.[14]

  • Challenge: After 7 days, a lower concentration of oxazolone (e.g., 1%) is applied to the right ear to elicit an inflammatory response.[14]

  • Treatment: Test compounds, such as Xanthohumol, are administered topically or systemically before and/or after the oxazolone challenge.[14]

  • Measurement of Inflammation: Ear thickness is measured at baseline and 24 hours after the challenge using a micrometer. The difference in ear thickness between the challenged and unchallenged ears is used as a measure of inflammation.[14]

  • Histological Analysis: Ear tissue can be collected for histological examination of inflammatory cell infiltration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DMX_Apoptosis_Pathway DMX This compound Bcl2 Bcl-2 (anti-apoptotic) DMX->Bcl2 Bax Bax (pro-apoptotic) DMX->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: In Vitro Apoptosis Induction Pathway of this compound.

XN_InVivo_Anticancer_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Resuspension CellCulture->Harvest Injection 3. Subcutaneous Injection into Mice Harvest->Injection TumorGrowth 4. Tumor Growth Monitoring Injection->TumorGrowth Treatment 5. Xanthohumol Administration TumorGrowth->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Analysis 7. Endpoint Analysis Measurement->Analysis

Caption: Experimental Workflow for In Vivo Tumor Xenograft Studies.

XN_NFkB_Pathway cluster_cytoplasm Cytoplasm XN Xanthohumol (In Vivo) IKK IKK XN->IKK inhibits TNFa TNF-α TNFa->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes activates

Caption: Postulated In Vivo Anti-inflammatory Mechanism via NF-κB Inhibition.

References

A comparative review of the biological activities of Desmethylxanthohumol and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of the Biological Activities of Desmethylxanthohumol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound (DMX), a naturally occurring prenylated chalcone found in hops (Humulus lupulus), has garnered significant attention for its diverse pharmacological properties. As a precursor to other bioactive flavonoids, including 8-prenylnaringenin (8-PN), the most potent known phytoestrogen, DMX and its derivatives represent a promising class of compounds for therapeutic development. This guide provides a comparative review of the biological activities of DMX and its key derivatives, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.

Comparative Biological Activities

The primary biological activities of this compound and its derivatives, including its precursor Xanthohumol (XN) and its isomers 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN), are summarized below. The data highlights their potential as anti-cancer, anti-inflammatory, antioxidant, and neuroprotective agents.

Anti-Cancer Activity

The cytotoxic effects of DMX and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Comparative Anti-Cancer Activity (IC50, µM) of this compound and Its Derivatives

CompoundMCF-7 (Breast)PC-3 (Prostate)HT-29 (Colon)A549 (Lung)HeLa (Cervical)
This compound (DMX) 15.7-4.1 - 2.6--
Xanthohumol (XN) 6.8718.43.6 - 7.3>1010 - 60
8-Prenylnaringenin (8-PN) -29.1--10 - 60
6-Prenylnaringenin (6-PN) 16.0118.4---

Note: A lower IC50 value indicates a higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Anti-Inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Comparative Anti-Inflammatory Activity of this compound and Its Derivatives

CompoundActivityModel SystemReference
This compound (DMX) Inhibition of COX-1 and COX-2 enzymesIn vitro assays[1]
Xanthohumol (XN) Inhibition of NO productionLPS-stimulated RAW 264.7 macrophages[1]
8-Prenylnaringenin (8-PN) Inhibition of TNF-α, iNOS, COX-2 expressionLPS-stimulated RAW 264.7 macrophages[2]
Antioxidant Activity

The antioxidant capacity is a measure of the ability of a compound to neutralize free radicals. Common assays to evaluate this include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power).

Table 3: Comparative Antioxidant Activity of this compound and Its Derivatives

CompoundDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (TEAC)FRAP Value (TEAC)
This compound (DMX) Data not readily availableData not readily availableData not readily available
Xanthohumol (XN) Did not show obvious scavenging effect0.32 ± 0.09 µmol·l−10.27 ± 0.04 µmol·l−1
Synthetic DMX derivative (14d) -Lower EC50 than gallic acidHigher than gallic acid

TEAC: Trolox Equivalent Antioxidant Capacity.[3][4]

Neuroprotective Activity

Emerging research suggests that DMX and its derivatives may offer protection against neurodegenerative processes.

Table 4: Comparative Neuroprotective Activity of this compound and Its Derivatives

CompoundActivityModel SystemReference
Xanthohumol (XN) Reduction of infarct size, inhibition of inflammatory and apoptotic markersRat model of ischemic stroke[5]
Synthetic DMX derivative (14d) Increased PC12 cell viability against H2O2-induced oxidative damagePC12 cell line[3]

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Key pathways include NF-κB, PI3K/Akt, and MAPK, which are central to cellular processes like inflammation, proliferation, and survival.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB Ub Ubiquitination IκBα->Ub NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degrades DMX/Derivatives DMX/Derivatives DMX/Derivatives->IKK Inhibits Gene_Expression Target Gene Expression NF-κB_n->Gene_Expression

Caption: NF-κB signaling pathway and the inhibitory action of DMX/derivatives.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DMX/Derivatives DMX/Derivatives DMX/Derivatives->Akt Inhibits

References

A Comparative Analysis of Desmethylxanthohumol and 6-Geranylnaringenin in Beer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the biological activities of prenylflavonoids, beer represents a significant dietary source of these compounds. This guide provides a comparative analysis of the levels of two such compounds, desmethylxanthohumol (DMX) and 6-geranylnaringenin (6-GN), in various beer styles. The data presented is supported by established experimental protocols for accurate quantification.

Quantitative Comparison of this compound and 6-Geranylnaringenin in Beer

The concentrations of this compound and 6-geranylnaringenin can vary significantly depending on the type of beer, the hops varieties used, and the specific brewing processes employed. The following table summarizes the levels of these two compounds found in a selection of commercial beers, as determined by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Beer StyleThis compound (mg/L)6-Geranylnaringenin (mg/L)
Lager/Pilsner 10.0110.011
Lager/Pilsner 20.0230.008
Lager/Pilsner 30.0070.003
Ale 10.0150.005
Ale 20.0090.004
Stout0.0280.010
Wheat Beer0.0050.002

Experimental Protocols

The accurate quantification of this compound and 6-geranylnaringenin in a complex matrix like beer requires robust analytical methodology. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A straightforward sample preparation method is crucial for accurate analysis.[1] The typical procedure involves:

  • Degassing: Beer samples are first degassed to remove carbonation, which can interfere with subsequent steps. This is often achieved through sonication.[2]

  • Dilution: An aliquot of the degassed beer is diluted with a suitable solvent, often a mixture of ethanol and water.

  • Filtration: The diluted sample is then filtered through a 0.45 µm filter to remove any particulate matter before injection into the LC-MS/MS system.[3]

For more complex analyses or to achieve lower detection limits, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to concentrate the analytes and remove interfering matrix components.[1]

LC-MS/MS Analysis

The prepared beer samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the target compounds from other components in the beer extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used for detection, operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and 6-geranylnaringenin. Positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for beer analysis and a relevant signaling pathway potentially modulated by these prenylflavonoids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Beer Beer Sample Degas Degassing (Sonication) Beer->Degas Dilute Dilution Degas->Dilute Filter Filtration (0.45 µm) Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Tandem MS Detection (MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the quantification of prenylflavonoids in beer.

Signaling_Pathway DMX_6GN This compound (DMX) 6-Geranylnaringenin (6-GN) Receptor Cellular Receptor (e.g., Estrogen Receptor) DMX_6GN->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-cancer) Gene_Expression->Biological_Response

Caption: A potential signaling pathway modulated by DMX and 6-GN.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Desmethylxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Desmethylxanthohumol, a prenylated chalcone with significant biological activity. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

I. Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.

Personal Protective Equipment (PPE) when handling this compound waste:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound Waste."

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Follow all institutional and local regulations for hazardous waste disposal. The key instruction is to "Dispose of contents/ container to an approved waste disposal plant"[1].

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into the hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department, as per your institution's policy.

IV. Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Have this compound Waste? B Is the container properly labeled 'Hazardous Waste - this compound'? A->B C Store in a designated, secure, and ventilated area. B->C Yes F Label the container correctly. B->F No D Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. C->D E Schedule and complete waste pickup. D->E F->C

Figure 1. Decision workflow for the disposal of this compound waste.

This structured approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes the environmental impact, reinforcing a culture of safety and responsibility in scientific research.

References

Personal protective equipment for handling Desmethylxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Desmethylxanthohumol is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure and efficient laboratory environment.

Hazard Identification and Classification

This compound is a bioactive compound that requires careful handling. While comprehensive toxicological data is not fully available, it is prudent to treat it as a potentially hazardous substance. The primary risks associated with powdered bioactive compounds include inhalation of airborne particles and skin contact.

GHS Classification (based on available data for similar compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound powder and solutions.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Provides good resistance to a range of chemicals, including aromatic compounds. Double gloving is recommended when handling the pure powder.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and splashes of solutions.
Respiratory Protection N95 or FFP2 rated respiratorEssential for preventing inhalation of fine powder particles, especially during weighing and transfer operations.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the compound.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Ensure the work surface is clean and uncluttered.

  • Have all necessary equipment and materials readily available, including weighing paper, spatulas, solvent, and waste containers.

2. Weighing the Powdered Compound:

  • Wear all required PPE (double gloves, respirator, eye protection, lab coat).

  • Use an analytical balance inside a fume hood or ventilated enclosure to minimize air disturbance.

  • Use anti-static weigh boats or paper to prevent scattering of the powder.

  • Carefully open the container with the compound.

  • Use a clean spatula to transfer the desired amount of powder onto the weigh boat. Avoid creating dust clouds.

  • Close the primary container immediately after weighing.

  • Record the weight and other relevant details in a laboratory notebook.

3. Preparing a Solution:

  • Add the solvent to the vessel that will contain the final solution first, if possible.

  • Carefully transfer the weighed this compound powder into the solvent.

  • Rinse the weigh boat with a small amount of the solvent to ensure all the powder is transferred.

  • Gently swirl or stir the mixture until the compound is fully dissolved. Sonication can be used if necessary and if it does not degrade the compound.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store the powdered form of this compound at -20°C in a tightly sealed container.

  • Solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C, protected from light.

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area gather_materials Gather All Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Powder in Ventilated Enclosure don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution storage Store Compound/Solution Properly prepare_solution->storage decontaminate Decontaminate Work Area & Equipment storage->decontaminate dispose_waste Dispose of Waste Correctly decontaminate->dispose_waste

Figure 1: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh paper, and other disposable materials. This should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound and solvent rinses. As a non-halogenated organic compound, this waste should be collected in a designated non-halogenated organic solvent waste container.

Disposal Procedures:

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), and the primary solvent if applicable.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.

start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Halogenated Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste final_disposal Dispose via Licensed Hazardous Waste Vendor store_waste->final_disposal

Figure 2: Disposal Pathway for this compound Waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylxanthohumol
Reactant of Route 2
Reactant of Route 2
Desmethylxanthohumol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.